molecular formula C27H32F2N6O2 B607672 GNE-049

GNE-049

カタログ番号: B607672
分子量: 510.6 g/mol
InChIキー: LWXLECMNBTVASW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

GNE-049 is a potent and selective inhibitor of CBP/p300 bromodomain. This compound blocks prostate cancer growth in vitro and in vivo. Therapeutic targeting of the CBP/p300 bromodomain blocks the growth of castration-resistant prostate cancer.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32F2N6O2/c1-17(36)33-9-5-24-23(16-33)27(31-35(24)20-6-10-37-11-7-20)34-8-3-4-18-12-21(19-14-30-32(2)15-19)22(26(28)29)13-25(18)34/h12-15,20,26H,3-11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXLECMNBTVASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GNE-049 Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-049 is a potent and selective small-molecule inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (p300).[1][2] These proteins are critical epigenetic regulators that play a central role in various cellular processes, including cell growth, differentiation, and survival.[1] By targeting the bromodomains of CBP and p300, this compound effectively disrupts key oncogenic signaling pathways, demonstrating significant therapeutic potential in preclinical cancer models, particularly in castration-resistant prostate cancer (CRPC).[3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Inhibition of CBP/p300 Bromodomains

The primary mechanism of action of this compound is its high-affinity binding to the bromodomains of CBP and p300.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of CBP/p300 to chromatin and the subsequent acetylation of histone tails, which leads to a more open chromatin structure and facilitates gene transcription.

This compound competitively inhibits the binding of acetylated lysines to the CBP/p300 bromodomains.[3] This disruption has a significant impact on the histone acetyltransferase (HAT) activity of CBP/p300, leading to a reduction in histone H3 lysine 27 acetylation (H3K27ac), particularly at enhancer regions.[5] The "enhancer-biased role" of the CBP/p300 bromodomain in histone acetylation is a key aspect of this compound's mechanism.[5] By preventing H3K27ac deposition at enhancers, this compound effectively suppresses the expression of a range of oncogenes that are dependent on these regulatory elements for their transcription.[5][6]

Quantitative Data

The following table summarizes the key quantitative data for this compound from biochemical and cellular assays.

ParameterTarget/Cell LineValueReference
IC50 CBP Bromodomain1.1 nM[1][3][4][5][6][7]
p300 Bromodomain2.3 nM[1][3][4][5][6][7]
BRD44240 nM[5]
EC50 MYC Expression (MV-4-11 cells)14 nM[1][6][7]
Cellular Potency BRET Assay12 nM[4]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of androgen receptor (AR) signaling in prostate cancer.

References

GNE-049: A Technical Guide to its Role in Gene Transcription

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of GNE-049, a potent and selective small-molecule inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. Its primary mechanism of action involves the targeted disruption of transcriptional co-activation, leading to the suppression of key oncogenic gene programs. This guide details the mechanism of action, summarizes key quantitative data, outlines affected signaling pathways, and provides methodologies for relevant experimental protocols.

Core Mechanism of Action: Inhibition of Transcriptional Co-activation

This compound functions by selectively targeting the bromodomains of the paralogous transcriptional co-activators CBP and p300. These proteins are crucial regulators of gene expression, integrating various signaling pathways to modulate transcriptional activity.[1] A key function of CBP/p300 is their intrinsic histone acetyltransferase (HAT) activity, which is critical for creating a chromatin environment permissive for transcription.[2]

The mechanism of this compound's impact on gene transcription can be summarized as follows:

  • Bromodomain Inhibition: this compound is a potent inhibitor of the bromodomains of both CBP and p300.[1][3] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, a critical step for tethering the CBP/p300 complex to active chromatin regions.[4]

  • Attenuation of HAT Activity: By binding to the bromodomain, this compound interferes with CBP/p300's ability to engage with chromatin. This allosterically inhibits the enzyme's HAT activity, leading to a reduction in histone acetylation.[2]

  • Suppression of H3K27 Acetylation: A primary consequence of this compound treatment is the significant reduction of acetylation at histone H3 lysine 27 (H3K27ac), a hallmark of active enhancers and promoters.[2][3] This effect is particularly pronounced at enhancers, suggesting an "enhancer-biased role" for the CBP/p300 bromodomain in regulating histone acetylation.[2]

  • Downregulation of Oncogenic Gene Expression: The reduction in H3K27ac at key regulatory regions leads to the transcriptional repression of critical oncogenes. This compound has been shown to potently inhibit the expression of MYC and androgen receptor (AR) target genes in various cancer models.[1][3][5] In prostate cancer, this compound represses the expression of AR target genes in a dose-dependent manner without affecting the overall levels of the androgen receptor itself.[3][4]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized across various biochemical and cellular assays. The following table summarizes key quantitative metrics.

Target/ProcessAssay TypeCell LineValueReference
CBP Bromodomain Biochemical Binding Assay-IC50 = 1.1 nM[1][3][4][5]
p300 Bromodomain Biochemical Binding Assay-IC50 = 2.3 nM[1][3][4][5]
BRD4 Bromodomain Biochemical Binding Assay-IC50 = 4240 nM[2]
Cellular Target Engagement BRET Assay-Potency = 12 nM[3]
MYC Expression Inhibition Gene Expression AssayMV-4-11EC50 = 14 nM[1][3][5]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. BRET: Bioluminescence Resonance Energy Transfer.

Affected Signaling Pathways and Experimental Workflows

This compound primarily impacts signaling pathways that are highly dependent on CBP/p300 for the transcriptional activation of their target genes.

Androgen Receptor (AR) Signaling Pathway

In castration-resistant prostate cancer (CRPC), the AR signaling pathway often remains active. This compound effectively blocks this pathway by inhibiting the co-activator function of CBP/p300, which is essential for AR-mediated gene transcription.[3] This leads to the suppression of AR target genes, such as KLK3 (encoding PSA), and inhibits androgen-induced cell proliferation.[3] Notably, this compound does not disrupt the physical interaction between AR and p300 or their recruitment to chromatin, but rather blocks the subsequent histone acetylation and transcriptional activation.[3]

AR_Signaling_Pathway cluster_nucleus Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Binds CBP_p300 CBP/p300 CBP_p300->ARE Recruited Histones Histones CBP_p300->Histones HAT Activity TargetGenes AR Target Genes (e.g., KLK3, MYC) Transcription Gene Transcription Ac_Histones Acetylated Histones (H3K27ac) Histones->Ac_Histones Acetylation Ac_Histones->Transcription Promotes GNE049 This compound GNE049->CBP_p300 Inhibits Bromodomain Androgen Androgen Androgen->AR caption This compound inhibits AR-mediated transcription. RNA_Seq_Workflow start Cancer Cells treatment Treat with This compound vs. DMSO start->treatment rna_extraction RNA Isolation treatment->rna_extraction library_prep Library Preparation (cDNA synthesis, fragmentation) rna_extraction->library_prep sequencing High-Throughput Sequencing (NGS) library_prep->sequencing analysis Bioinformatic Analysis (Alignment, Gene Counting) sequencing->analysis end Differentially Expressed Genes analysis->end caption Workflow for RNA-Sequencing analysis. ChIP_Seq_Workflow start Cancer Cells Treated (this compound vs. DMSO) crosslink 1. Crosslink Proteins to DNA (Formaldehyde) start->crosslink lysis 2. Cell Lysis & Sonication (Shear Chromatin) crosslink->lysis immunoprecipitation 3. Immunoprecipitation (Antibody for H3K27ac or p300) lysis->immunoprecipitation reverse_crosslink 4. Reverse Crosslinks & Purify DNA immunoprecipitation->reverse_crosslink library_prep 5. Sequencing Library Preparation reverse_crosslink->library_prep sequencing 6. High-Throughput Sequencing library_prep->sequencing analysis 7. Bioinformatic Analysis (Peak Calling, Motif Analysis) sequencing->analysis end Genomic Binding Sites & Histone Modifications analysis->end caption Workflow for ChIP-Sequencing analysis.

References

The Effect of GNE-049 on MYC Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene MYC is a master transcriptional regulator that is dysregulated in a majority of human cancers, making it a high-priority therapeutic target. Direct inhibition of MYC has proven challenging. An alternative strategy is to target its transcriptional co-activators, such as the paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. GNE-049 is a potent and selective small-molecule inhibitor of the bromodomains of CBP and p300. This technical guide provides an in-depth overview of the effect of this compound on MYC expression, summarizing key quantitative data, detailing relevant signaling pathways, and outlining the experimental protocols used to generate these findings.

Mechanism of Action of this compound

This compound functions by specifically targeting the bromodomain (BRD) of the CBP and p300 proteins.[1]

  • CBP/p300 Function: CBP and p300 are crucial transcriptional co-activators. They possess histone acetyltransferase (HAT) activity, which involves adding acetyl groups to lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure (euchromatin), which allows transcription factors and RNA polymerase to access DNA and initiate gene expression.[2][3]

  • The Role of the Bromodomain: The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones.[1] This "reading" function is critical for CBP/p300 to be recruited to and/or retained at specific genomic loci, such as enhancers and promoters, where it can then exert its HAT activity to promote gene transcription.

  • This compound Inhibition: this compound competitively binds to the acetyl-lysine binding pocket of the CBP/p300 bromodomain. This prevents CBP/p300 from recognizing its acetylated histone targets. While this compound does not directly inhibit the catalytic HAT domain, blocking the bromodomain's reader function is sufficient to disrupt the co-activator function of CBP/p300, leading to a reduction in histone acetylation (specifically H3K27ac) at key gene regulatory regions and subsequent downregulation of target gene expression, including MYC.[2][4]

GNE049_Mechanism cluster_0 Normal Cell Function cluster_1 Effect of this compound Histone Histone Tail (Lysine) CBP_p300 CBP/p300 Complex Histone->CBP_p300 HAT activity Ac_Histone Acetylated Histone (Ac-Lysine) BRD Bromodomain (Reader) Ac_Histone->BRD recognizes CBP_p300->Ac_Histone CBP_p300->BRD HAT HAT Domain (Writer) CBP_p300->HAT MYC_Gene MYC Gene Locus (Promoter/Enhancer) BRD->MYC_Gene localizes to Transcription MYC Transcription MYC_Gene->Transcription leads to GNE049 This compound BRD_inhibited Bromodomain (Blocked) GNE049->BRD_inhibited binds & inhibits MYC_Gene_i MYC Gene Locus BRD_inhibited->MYC_Gene_i localization fails No_Transcription MYC Expression Repressed MYC_Gene_i->No_Transcription results in Ac_Histone_i Acetylated Histone (Ac-Lysine) Ac_Histone_i->BRD_inhibited binding blocked Signaling_Pathways cluster_AR Prostate Cancer: AR Pathway cluster_ER Breast Cancer: ER Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_complex AR-CBP/p300 Complex AR->AR_complex recruits CBP/p300 ARE ARE (DNA) AR_complex->ARE binds MYC_AR MYC Gene ARE->MYC_AR activates Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ER_complex ER-CBP/p300 Complex ER->ER_complex recruits CBP/p300 ERE ERE (DNA) ER_complex->ERE binds MYC_ER MYC Gene ERE->MYC_ER activates GNE049 This compound GNE049->AR_complex inhibits co-activator function GNE049->ER_complex inhibits co-activator function Experimental_Workflow cluster_exp General Experimental Workflow cluster_rna RNA Analysis cluster_protein Protein Analysis start Plate Cancer Cells treatment Treat with this compound or Vehicle (DMSO) start->treatment harvest Harvest Cells treatment->harvest rna_extract Extract Total RNA harvest->rna_extract lysis Lyse Cells & Quantify Protein harvest->lysis library_prep Prepare RNA-Seq Libraries rna_extract->library_prep sequencing Sequence library_prep->sequencing rna_analysis Bioinformatics Analysis (Differential Expression, GSEA) sequencing->rna_analysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane sds_page->transfer western Western Blot (Probe with Antibodies) transfer->western

References

GNE-049 and Androgen Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-049 is a potent and highly selective small-molecule inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), where androgen receptor (AR) signaling remains a key driver of disease progression, this compound has emerged as a promising therapeutic agent.[1][3] This technical guide provides an in-depth overview of this compound, its mechanism of action in modulating AR signaling, and a summary of its preclinical efficacy, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound targets the bromodomains of CBP and p300, which are critical for their function as transcriptional coactivators.[1][4] In the androgen receptor signaling pathway, ligand-activated AR translocates to the nucleus and binds to androgen response elements (AREs) on the DNA. To activate gene transcription, AR recruits a complex of coactivators, including CBP and p300.[4] A key function of CBP/p300 is their histone acetyltransferase (HAT) activity, which leads to the acetylation of histone tails, such as H3K27, resulting in a more open chromatin structure that is permissive for transcription.[2][4]

This compound inhibits the ability of the CBP/p300 bromodomain to "read" acetylated lysine residues on histones, which is crucial for the coactivator function of CBP/p300 at AR target genes.[1][2] This inhibition prevents the acetylation of H3K27 at AR-regulated enhancers, leading to a condensed chromatin state and the suppression of AR target gene transcription.[1][2][4] Notably, this compound does not disrupt the physical interaction between AR and p300, nor does it prevent their recruitment to chromatin.[1][4] Instead, it specifically abrogates the downstream coactivator function of CBP/p300.[1][4]

GNE_049_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_active->ARE Binds CBP_p300 CBP/p300 ARE->CBP_p300 Recruits Histone_unacetylated Histone (unacetylated) CBP_p300->Histone_unacetylated HAT Activity Histone_acetylated Histone (acetylated) H3K27ac Histone_unacetylated->Histone_acetylated Acetylation Transcription AR Target Gene Transcription Histone_acetylated->Transcription Promotes GNE_049 This compound GNE_049->CBP_p300 Inhibits Bromodomain (Coactivator Function) Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Biochem_Assay Biochemical Binding Assay (TR-FRET) GNE_049_Potency Potency & Selectivity Biochem_Assay->GNE_049_Potency Determines IC50 Cell_Culture Prostate Cancer Cell Lines D2_Viability 2D Viability (CellTiter-Glo) Cell_Culture->D2_Viability D3_Growth 3D Growth (Soft Agar) Cell_Culture->D3_Growth Gene_Expression Gene Expression (RT-PCR, RNA-Seq) Cell_Culture->Gene_Expression ChIP Chromatin Immunoprecipitation (ChIP-Seq) Cell_Culture->ChIP Cell_Proliferation Effect on Cell Proliferation D2_Viability->Cell_Proliferation Measures D3_Growth->Cell_Proliferation Measures AR_Signaling_Effect Impact on AR Signaling Gene_Expression->AR_Signaling_Effect Quantifies ChIP->AR_Signaling_Effect Investigates PDX_Model PDX Mouse Model PK_Study Pharmacokinetics PDX_Model->PK_Study PD_Study Pharmacodynamics (Tumor Gene Expression) PDX_Model->PD_Study Efficacy_Study Efficacy (Tumor Growth Inhibition) PDX_Model->Efficacy_Study Drug_Exposure Drug Exposure PK_Study->Drug_Exposure Determines Target_Modulation Target Modulation in Tumors PD_Study->Target_Modulation Assesses Antitumor_Activity Antitumor Activity Efficacy_Study->Antitumor_Activity Evaluates

References

GNE-049 in ER-Positive Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor-positive (ER-positive) breast cancer is the most common subtype of the disease, accounting for approximately 70% of all cases. Endocrine therapies targeting the ER signaling pathway are the cornerstone of treatment for these cancers. However, a significant number of patients develop resistance to these therapies, necessitating the exploration of novel therapeutic strategies. One promising avenue of investigation involves targeting the co-activator proteins CBP and p300, which are critical for ER-mediated gene transcription. GNE-049 is a potent and selective bromodomain inhibitor of the CBP/p300 transcriptional co-activators. This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the investigation of this compound in ER-positive breast cancer.

Mechanism of Action

This compound exerts its anti-cancer effects in ER-positive breast cancer by disrupting the interaction between the CBP/p300 co-activators and acetylated histones, leading to the downregulation of ER-alpha (ERα) and the inhibition of ER-mediated gene transcription. CBP/p300 are histone acetyltransferases (HATs) that play a crucial role in chromatin remodeling and the formation of a transcriptionally active state at ER target genes. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones, facilitating the recruitment of the transcriptional machinery.

By binding to the bromodomain of CBP/p300, this compound prevents this recognition and recruitment process. This leads to a decrease in histone acetylation, particularly H3K27ac, at the enhancer regions of ER target genes.[1][2] The consequence is a more condensed chromatin structure, reduced accessibility for transcription factors, and ultimately, the suppression of ER-dependent gene expression. Key downstream targets of this inhibition include the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1, both of which are critical for the proliferation of ER-positive breast cancer cells.[1][2][3] Furthermore, studies have shown that this compound treatment leads to a dose-dependent downregulation of the ERα protein itself, further crippling the estrogen signaling pathway.[1][3] The ultimate cellular outcome of this targeted inhibition is the suppression of cell proliferation, often through the induction of senescence.[1][4]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in ER-positive breast cancer.

GNE049_Mechanism cluster_nucleus Nucleus E2 Estrogen (E2) ER Estrogen Receptor (ERα) E2->ER binds ERE Estrogen Response Element (ERE) ER->ERE binds CBP_p300 CBP/p300 Ac_Histones Acetylated Histones (H3K27ac) CBP_p300->Ac_Histones acetylates CBP_p300->ERE co-activates GNE049 This compound GNE049->CBP_p300 inhibits bromodomain Proliferation Cell Proliferation GNE049->Proliferation inhibits Senescence Senescence GNE049->Senescence induces Histones Histones Transcription Transcription Ac_Histones->Transcription promotes Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) Transcription->Proliferation leads to Transcription->Proliferation

Mechanism of this compound in ER+ Breast Cancer

Quantitative Data

While specific IC50 values for this compound in ER-positive breast cancer cell lines are not consistently reported in a single comprehensive study, the available literature indicates potent activity in the nanomolar range. For instance, a concentration of 250 nM this compound has been shown to effectively repress estrogen-induced mRNA expression of c-Myc in MCF-7 cells.[1]

Table 1: In Vitro Activity of this compound in ER-Positive Breast Cancer Cell Lines

Cell LineMolecular SubtypeThis compound Concentration for EfficacyObserved EffectsReference
MCF-7Luminal A250 nMRepression of E2-induced c-Myc mRNA expression, downregulation of ERα protein.[1]
T-47DLuminal ADose-dependentAttenuation of E2-induced c-Myc and Cyclin D1 upregulation, downregulation of ERα protein.[1]
BT-474Luminal BDose-dependentAttenuation of E2-induced c-Myc and Cyclin D1 upregulation, downregulation of ERα protein.[1][5]

In Vivo Efficacy

Detailed in vivo efficacy data for this compound in ER-positive breast cancer xenograft models, including specific tumor growth inhibition percentages and dosing regimens, are not extensively available in the public domain. However, related CBP/p300 catalytic inhibitors have demonstrated dose-dependent inhibition of tumor growth in MCF-7 xenograft models.[6] It is anticipated that this compound would exhibit similar anti-tumor activity in vivo.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound in ER-positive breast cancer.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7, T-47D, BT-474)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. Include a DMSO vehicle control.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 96 hours at 37°C in a humidified 5% CO2 incubator.[4]

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for ERα and Downstream Targets

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Materials:

  • Treated and untreated ER-positive breast cancer cell lysates

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-ERα, anti-c-Myc, anti-Cyclin D1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-ERα, diluted according to the manufacturer's instructions in blocking buffer) overnight at 4°C.[7][8][9]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP-seq) for H3K27ac

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, in this case, to map the locations of H3K27 acetylation.

Materials:

  • MCF-7 cells treated with this compound or vehicle control

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis buffer

  • Sonication equipment

  • Anti-H3K27ac antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing platform

Procedure:

  • Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.

  • Lyse the cells and isolate the nuclei.

  • Sonically shear the chromatin to obtain DNA fragments of 200-500 bp.

  • Pre-clear the chromatin with protein A/G magnetic beads.

  • Incubate the chromatin with an anti-H3K27ac antibody overnight at 4°C to immunoprecipitate the acetylated histone-DNA complexes.

  • Capture the antibody-histone-DNA complexes with protein A/G magnetic beads.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol.

  • Sequence the library and analyze the data to identify regions of H3K27ac enrichment.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in ER-positive breast cancer.

GNE049_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture ER+ Breast Cancer Cell Lines (MCF-7, T-47D, BT-474) Treatment Treat with this compound (Dose-response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis (ERα, c-Myc, Cyclin D1) Treatment->Western_Blot ChIP_seq ChIP-seq (H3K27ac) Treatment->ChIP_seq IC50 Determine IC50 Values Viability_Assay->IC50 Xenograft Establish ER+ Breast Cancer Xenograft Model (e.g., MCF-7) IC50->Xenograft Inform dose selection Mechanism_Analysis Mechanism of Action Analysis Western_Blot->Mechanism_Analysis ChIP_seq->Mechanism_Analysis Mechanism_Analysis->Xenograft Justify in vivo study Drug_Administration Administer this compound (e.g., oral gavage) Xenograft->Drug_Administration Tumor_Measurement Monitor Tumor Growth Drug_Administration->Tumor_Measurement Toxicity_Assessment Assess Toxicity (Body weight, etc.) Drug_Administration->Toxicity_Assessment TGI Calculate Tumor Growth Inhibition (TGI) Tumor_Measurement->TGI PD_Analysis Pharmacodynamic Analysis (e.g., H3K27ac in tumors) TGI->PD_Analysis Efficacy_Conclusion Conclusion on In Vivo Efficacy PD_Analysis->Efficacy_Conclusion

Experimental workflow for this compound evaluation

Conclusion

This compound represents a promising therapeutic agent for the treatment of ER-positive breast cancer, particularly in the context of endocrine resistance. Its mechanism of action, involving the targeted inhibition of the CBP/p300 bromodomain, leads to the effective suppression of the ER signaling pathway and subsequent inhibition of cancer cell proliferation. The preclinical data, although still emerging, strongly support the continued investigation of this compound and other CBP/p300 inhibitors as a novel strategy to overcome the clinical challenges posed by ER-positive breast cancer. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to establish its efficacy and safety profile in a preclinical setting.

References

GNE-049: An In-depth Technical Guide to IC50 and EC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vitro and cellular potency of GNE-049, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. The document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: this compound Potency and Efficacy

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

Table 1: Biochemical Inhibitory Activity of this compound

TargetAssay TypeIC50 ValueSelectivity vs. BRD4(1)Reference(s)
CBP (Bromodomain)TR-FRET1.1 nM~3850-fold[1][2][3][4][5][6]
p300 (Bromodomain)TR-FRET2.3 nMNot Applicable[1][4][6][7][8]
BRD4(1) (Bromodomain)TR-FRET4200 nMNot Applicable[2][3][5]

Table 2: Cellular Activity of this compound

Activity MeasuredCell LineAssay TypeIC50 / EC50 ValueReference(s)
Target Engagement HEK293BRET12 nM (IC50)[1][2][3]
MYC Expression Inhibition MV-4-11Cellular Assay14 nM (EC50)[1][2][6][7][8]
Cell Viability AR-positive Prostate Cancer CellsCellTiter-Glo650 - 1900 nM (IC50)[9]

Experimental Protocols

The following sections detail the methodologies employed to determine the IC50 and EC50 values presented above.

1. Biochemical Bromodomain Binding Assay (TR-FRET)

The biochemical potency of this compound against CBP, p300, and a panel of other bromodomains was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1]

  • Principle: This assay measures the binding of a biotinylated small-molecule ligand to recombinant His-tagged bromodomains. Inhibition of this binding by a test compound, such as this compound, results in a decrease in the FRET signal.

  • Reagents:

    • Recombinant, purified His-tagged bromodomain of the protein of interest (e.g., CBP, p300).

    • A biotinylated small-molecule ligand that binds to the target bromodomain.

    • Detection reagents: Typically a Europium (Eu)-labeled anti-His antibody (FRET donor) and Streptavidin-Allophycocyanin (SA-APC) conjugate (FRET acceptor).

    • This compound dissolved in DMSO at various concentrations.

  • Procedure:

    • The His-tagged bromodomain, biotinylated ligand, and varying concentrations of this compound are incubated together in an appropriate assay buffer.

    • The Eu-labeled anti-His antibody and SA-APC are added to the mixture.

    • The plate is incubated to allow for binding and signal development.

    • The TR-FRET signal is read on a compatible plate reader (e.g., EnVision plate reader), which excites the donor fluorophore and measures emission from both the donor and acceptor.[1]

    • The ratio of acceptor to donor emission is calculated. Data are then plotted as a function of this compound concentration, and a 4-parameter nonlinear regression fit is used to determine the IC50 value.[1]

2. BRET Cellular Assay

To confirm target engagement in a cellular environment, a Bioluminescence Resonance Energy Transfer (BRET) assay was utilized.[1][2]

  • Principle: This assay measures the ability of this compound to disrupt the interaction between the CBP bromodomain and a histone H3.3 tail, expressed as fusion proteins with NanoLuc luciferase and NanoBRET fluorescent ligand in live cells.

  • Procedure:

    • HEK293 cells are transfected with plasmids encoding the CBP bromodomain fused to NanoLuc and a histone H3.3 tail.

    • The transfected cells are treated with varying concentrations of this compound.

    • The NanoBRET fluorescent ligand is added.

    • The BRET signal is measured on a luminometer.

    • A decrease in the BRET signal indicates displacement of the histone tail from the bromodomain by this compound. The IC50 is calculated from the dose-response curve.

3. MYC Expression Inhibition Assay

The functional consequence of CBP/p300 inhibition was assessed by measuring the downregulation of the MYC oncogene.[1][7]

  • Cell Line: MV-4-11, an acute myeloid leukemia cell line known to be dependent on MYC expression.[1]

  • Procedure:

    • MV-4-11 cells are seeded and treated with a dose range of this compound for a specified period.

    • Total RNA is extracted from the cells.

    • Quantitative reverse transcription PCR (RT-PCR) is performed to measure the mRNA levels of the MYC gene.

    • Gene expression levels are normalized to a housekeeping gene.

    • The EC50 value is determined by plotting the percentage of MYC expression inhibition against the this compound concentration.

4. Cell Viability Assay

The anti-proliferative effect of this compound was evaluated in various cancer cell lines.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Procedure:

    • Androgen receptor (AR)-positive prostate cancer cell lines (e.g., LNCaP, VCaP) are seeded in 96-well plates.[1][9]

    • Cells are treated with a dilution series of this compound or DMSO as a control.

    • After a 6-day incubation period, the CellTiter-Glo reagent is added to the wells.[1][10]

    • Luminescence is measured using a plate reader.

    • The IC50 values are calculated from dose-response curves generated using a 4-parameter nonlinear regression fit.[1]

Mandatory Visualizations

Signaling Pathway: this compound Inhibition of the Androgen Receptor Pathway

This compound exerts its anti-cancer effects in prostate cancer by inhibiting the co-activator function of CBP/p300 in the Androgen Receptor (AR) signaling pathway. The inhibitor targets the bromodomain of CBP/p300, which is critical for reading acetyl-lysine marks on histones and facilitating transcriptional activation. This leads to the repression of AR target genes, such as those encoding for Prostate-Specific Antigen (PSA), without affecting AR protein levels directly.[1][4][7]

GNE049_AR_Pathway cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR DNA AR Target Gene Promoters (e.g., KLK3, MYC) AR->DNA CBP_p300 CBP/p300 Bromodomain Bromodomain HAT HAT Domain CBP_p300->DNA GNE049 This compound GNE049->Bromodomain Inhibits Repression Transcription Repression Acetylation Histone Acetylation (H3K27ac) Bromodomain->Acetylation Binds to Transcription Gene Transcription Histone Histone Tail HAT->Histone Acetylates Histone->Acetylation Acetylation->Transcription Promotes

This compound mechanism of action in the AR signaling pathway.

Experimental Workflow: TR-FRET Bromodomain Binding Assay

The following diagram illustrates the key steps in the TR-FRET assay used to determine the biochemical IC50 of this compound.

TR_FRET_Workflow start Start reagents 1. Combine Reagents - His-tagged Bromodomain - Biotinylated Ligand - this compound (Dose Range) start->reagents incubation1 2. Incubate at RT reagents->incubation1 detection 3. Add Detection Mix - Eu-anti-His (Donor) - SA-APC (Acceptor) incubation1->detection incubation2 4. Incubate at RT detection->incubation2 readout 5. Read TR-FRET Signal (Plate Reader) incubation2->readout analysis 6. Data Analysis - Calculate Emission Ratio - 4-Parameter Curve Fit readout->analysis end Determine IC50 analysis->end

References

GNE-049 Pharmacokinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-049 is a potent and selective small-molecule inhibitor of the bromodomains of the homologous histone acetyltransferases, CREB-binding protein (CBP) and p300.[1][2][3][4][5][6][7] By targeting these critical transcriptional co-activators, this compound disrupts the expression of key oncogenes, such as those driven by the androgen receptor (AR), demonstrating significant anti-tumor activity in preclinical models of castration-resistant prostate cancer.[1][4][6] This technical guide provides an in-depth overview of the pharmacokinetics of this compound, presenting key data, experimental methodologies, and relevant biological pathways to support ongoing research and development efforts.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been evaluated in preclinical models, providing insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. The following tables summarize the available quantitative data from a study conducted in SCID.Beige mice.

Table 1: In Vivo Pharmacokinetics of this compound in Mice
ParameterValueUnits
Dose30mg/kg
Route of AdministrationOral (PO)-
Cmax1.2µM
Tmax8hours
AUC (0-24h)14.7µM*h
Bioavailability (F%)44%

Data derived from a study in female SCID.Beige mice.[1]

Table 2: In Vitro Potency and Selectivity of this compound
TargetIC50 / EC50UnitsAssay Type
CBP Bromodomain1.1nMBiochemical Binding Assay
p300 Bromodomain2.3nMBiochemical Binding Assay
BRD4 Bromodomain4240nMBiochemical Binding Assay
MYC Expression (MV-4-11 cells)14nMCellular Assay

This data highlights the high potency of this compound for its intended targets and significant selectivity over the BET bromodomain protein BRD4.[1][2][5][7]

Experimental Protocols

A detailed understanding of the methodologies used to generate pharmacokinetic data is crucial for its interpretation and for the design of future studies.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.

Animal Model:

  • Species: Mouse

  • Strain: SCID.Beige

  • Sex: Female

  • Age: 6 to 9 weeks

  • Weight: 15 to 25 g

Dosing:

  • Compound: this compound

  • Dose: 30 mg/kg

  • Route: Oral gavage

  • Vehicle: 0.5% (w/v) methylcellulose, 0.2% (w/v) Tween 80

Sample Collection:

  • Matrix: Blood

  • Volume: Approximately 15 µL per time point

  • Method: Tail nick

  • Time Points: 0.083, 0.25, 0.5, 1, 3, 8, and 24 hours post-dose[1]

Bioanalytical Method:

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS)

  • Assay Type: Non-GLP (Good Laboratory Practice)

  • Sample Preparation:

    • Diluted blood samples (20 µL) were aliquoted into a 96-well plate.

    • 200 µL of acetonitrile containing an internal standard (0.1 µg/mL diclofenac) was added.

    • Samples were vortexed and centrifuged.

    • 70 µL of the supernatant was diluted with 140 µL of 0.1% formic acid in water.

  • Injection Volume: 10 µL

  • Instrumentation: ACQUITY UPLC System (Waters) coupled with an API 4000 mass spectrometer (AB Sciex)[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound exerts its therapeutic effect by inhibiting the bromodomain of CBP/p300. This action prevents the recruitment of these co-activators to acetylated histone tails at gene enhancers and promoters, leading to a reduction in histone acetylation (specifically H3K27ac) and subsequent downregulation of target gene transcription, including those regulated by the androgen receptor.

GNE049_Mechanism_of_Action cluster_nucleus Nucleus cluster_transcription_complex Transcription Activation Complex AR Androgen Receptor (AR) CBP_p300 CBP/p300 AR->CBP_p300 recruits Histone Histone CBP_p300->Histone acetylates DNA DNA (AR Target Genes) Histone->DNA enables transcription GNE049 This compound GNE049->CBP_p300 inhibits bromodomain Androgen Androgen Androgen->AR activates

Caption: Mechanism of this compound action in inhibiting AR-mediated gene transcription.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The following diagram illustrates the key steps involved in the preclinical pharmacokinetic evaluation of this compound.

PK_Workflow Dosing Oral Dosing (30 mg/kg this compound) Blood_Sampling Serial Blood Sampling (0.083 - 24h) Dosing->Blood_Sampling Sample_Prep Sample Preparation (Protein Precipitation) Blood_Sampling->Sample_Prep LCMS_Analysis LC/MS-MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->Data_Analysis PK_Parameters Determine PK Parameters (Cmax, Tmax, AUC, F%) Data_Analysis->PK_Parameters

Caption: Workflow for the in vivo pharmacokinetic study of this compound.

References

Methodological & Application

GNE-049 In Vitro Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-049 is a potent and highly selective small-molecule inhibitor of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs), specifically targeting their bromodomain (BRD) regions.[1][2] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, playing a critical role in the regulation of gene transcription. By inhibiting the CBP/p300 bromodomain, this compound disrupts the recruitment of these co-activators to chromatin, leading to the transcriptional repression of key oncogenes, including the Androgen Receptor (AR) and MYC.[1][3][4] This mechanism makes this compound a valuable tool for cancer research and a promising therapeutic candidate, particularly for castration-resistant prostate cancer (CRPC) and other malignancies dependent on CBP/p300 activity.[1][4]

This document provides detailed protocols for key in vitro assays to characterize the activity, potency, and cellular effects of this compound.

Mechanism of Action & Signaling Pathway

CBP and p300 are critical transcriptional co-activators that integrate various signaling pathways to regulate gene expression. In hormone-dependent cancers like prostate cancer, the Androgen Receptor (AR) recruits CBP/p300 to enhancer regions of its target genes. The bromodomain of CBP/p300 binds to acetylated histones, stabilizing the complex on chromatin and facilitating the histone acetyltransferase (HAT) activity that further opens the chromatin structure for transcription.

This compound competitively binds to the acetyl-lysine binding pocket of the CBP/p300 bromodomain, preventing it from docking onto acetylated histones.[5] This action inhibits the co-activator function of CBP/p300, leading to reduced histone acetylation (specifically H3K27ac) at enhancer regions, suppression of AR target gene expression, and consequently, inhibition of cancer cell proliferation.[3][6]

GNE_049_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_output Cellular Response AR_Target AR Target Genes (e.g., KLK3, MYC) Transcription Gene Transcription AR_Target->Transcription leads to Histones Acetylated Histones AR Androgen Receptor (AR) AR->AR_Target binds to CBP_p300 CBP/p300 AR->CBP_p300 recruits CBP_p300->Histones acetylates BRD Bromodomain BRD->Histones binds GNE049 This compound GNE049->BRD inhibits Proliferation Cell Proliferation Transcription->Proliferation promotes Androgen Androgen Androgen->AR activates

Caption: this compound inhibits AR signaling by blocking CBP/p300 bromodomain function.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across various biochemical and cellular assays.

Assay TypeTargetSpeciesIC50 / EC50Reference
Biochemical Binding (TR-FRET) CBP BromodomainHuman1.1 nM[1][2][4][6][7]
p300 BromodomainHuman2.3 nM[1][2][4][6]
BRD4 BromodomainHuman4,240 nM[6]
Cellular Target Engagement (BRET) CBP BromodomainHuman12 nM[8]
Cellular Activity MYC Expression (MV-4-11 cells)Human14 nM[2][4][8]
Cell Viability (AR+ PCa cells)Human650 - 1900 nM[9]

Experimental Protocols

Protocol 1: Biochemical Bromodomain Binding Assay (TR-FRET)

This assay quantitatively measures the ability of this compound to displace a biotinylated ligand from the recombinant bromodomain protein, resulting in a decreased Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.[3][8]

TR_FRET_Workflow start Start step1 1. Add Recombinant His-tagged Bromodomain (CBP, p300, or BRD4) to plate start->step1 step2 2. Add serial dilution of this compound step1->step2 step3 3. Add biotinylated small- molecule ligand and TR-FRET detection reagents step2->step3 step4 4. Incubate at room temperature step3->step4 step5 5. Read TR-FRET signal on a plate reader step4->step5 step6 6. Plot data and calculate IC50 step5->step6 end End step6->end

Caption: Workflow for the TR-FRET biochemical binding assay.

Methodology:

  • Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., PBS with 0.1% BSA).

  • Reaction Setup: In a 384-well assay plate, add recombinant His-tagged bromodomain protein.

  • Compound Addition: Add the this compound dilutions or DMSO (vehicle control) to the wells.

  • Ligand/Detection Mix: Add a pre-mixed solution containing a biotinylated small-molecule ligand for the bromodomain and the TR-FRET detection reagents (e.g., Europium-conjugated anti-His antibody and Streptavidin-Allophycocyanin).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Analysis: Calculate the TR-FRET ratio. Plot the ratio against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (BRET)

A Bioluminescence Resonance Energy Transfer (BRET) assay is used to confirm that this compound can engage its target, CBP, within a live cellular environment.[3][8] The assay measures the disruption of the interaction between a CBP-luciferase fusion protein and a tagged histone peptide.

BRET_Workflow start Start step1 1. Co-transfect HEK293 cells with CBP-luciferase and tagged-histone (e.g., H3.3-HaloTag) constructs start->step1 step2 2. Seed transfected cells into a 96-well plate step1->step2 step3 3. Add serial dilution of this compound step2->step3 step4 4. Add fluorescent HaloTag ligand and luciferase substrate step3->step4 step5 5. Incubate briefly step4->step5 step6 6. Measure luminescence and fluorescence signals sequentially step5->step6 step7 7. Calculate BRET ratio and IC50 step6->step7 end End step7->end Viability_Workflow start Start step1 1. Seed cancer cells (e.g., LNCaP, 22RV1) in a 96-well plate start->step1 step2 2. Allow cells to adhere overnight step1->step2 step3 3. Treat with a serial dilution of this compound step2->step3 step4 4. Incubate for 72-96 hours step3->step4 step5 5. Add cell viability reagent (e.g., CellTiter-Glo) step4->step5 step6 6. Measure luminescence step5->step6 step7 7. Normalize to vehicle control and calculate IC50 step6->step7 end End step7->end CETSA_Workflow start Start step1 1. Treat intact cells with This compound or Vehicle (DMSO) start->step1 step2 2. Harvest cells and divide lysate into aliquots step1->step2 step3 3. Heat aliquots to a range of temperatures (e.g., 40-70°C) step2->step3 step4 4. Centrifuge to separate soluble (folded) and precipitated (unfolded) proteins step3->step4 step5 5. Collect the soluble fraction step4->step5 step6 6. Analyze protein levels of CBP/p300 by Western Blot step5->step6 step7 7. Plot protein abundance vs. temperature to generate melt curves step6->step7 end End step7->end

References

GNE-049 Oral Gavage Formulation: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and oral administration of GNE-049, a potent and selective inhibitor of the CBP/p300 bromodomains, for preclinical research. The information presented is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.

Compound Information

This compound is a small molecule inhibitor targeting the bromodomains of the homologous histone acetyltransferases CBP (CREB-binding protein) and p300.[1][2][3] By inhibiting these key epigenetic regulators, this compound can modulate the expression of critical oncogenes, such as MYC, and interfere with signaling pathways implicated in cancer progression, notably the Androgen Receptor (AR) signaling pathway.[1][2][4][5]

ParameterValueReference
Target CBP/p300 Bromodomains[1][2][3]
CBP IC₅₀ 1.1 nmol/L[2][4]
p300 IC₅₀ 2.3 nmol/L[2][4]
MYC Expression EC₅₀ (MV-4-11 cells) 14 nmol/L[2][4]

Oral Gavage Formulation Protocol

This protocol details the preparation of a this compound suspension suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Methylcellulose (0.5% w/v)

  • Tween 80 (0.2% w/v)

  • Sterile, deionized water

  • Sterile conical tubes (15 mL or 50 mL)

  • Magnetic stirrer and stir bar or overhead stirrer

  • Homogenizer (optional, for particle size reduction)

  • Balance

  • Spatula

Procedure:

  • Prepare the Vehicle:

    • In a sterile beaker, add the required volume of sterile water.

    • While stirring, slowly add 0.5% (w/v) methylcellulose. Continue to stir until fully dissolved. This may take some time, and gentle heating can aid dissolution.

    • Add 0.2% (w/v) Tween 80 to the methylcellulose solution and continue stirring until a homogenous solution is formed.[4]

    • Allow the vehicle to cool to room temperature.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder based on the desired concentration and final volume.

    • In a sterile conical tube, add a small amount of the prepared vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.

    • Gradually add the remaining vehicle to the paste while continuously mixing or vortexing to ensure a uniform suspension.

    • For optimal suspension, stir the mixture for at least 30 minutes. If necessary, use a homogenizer to reduce particle size and improve suspension stability.

  • Storage:

    • Store the prepared this compound suspension at 2-8°C.

    • Before each use, ensure the suspension is brought to room temperature and thoroughly mixed to ensure uniform distribution of the compound.

In Vivo Administration Protocol (Mouse Model)

This protocol outlines the procedure for administering the this compound formulation via oral gavage to mice. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the correct volume of the this compound suspension to administer.

    • Properly restrain the mouse to allow for safe and accurate oral gavage.

  • Dose Calculation:

    • The volume to be administered is calculated based on the animal's weight and the desired dose. For example, for a 30 mg/kg dose in a 20 g mouse, the total dose is 0.6 mg. If the suspension concentration is 3 mg/mL, the volume to administer would be 0.2 mL.

  • Administration:

    • Ensure the this compound suspension is well-mixed immediately before drawing it into the syringe.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach. Avoid entering the trachea.

    • Observe the animal for any signs of distress after administration.

Recommended Dosing for Efficacy Studies:

ParameterValueReference
Dose 30 mg/kg[4]
Frequency Twice daily[4]
Administration Route Oral gavage[4]

Pharmacokinetic Study Protocol

This protocol provides a framework for conducting a pharmacokinetic (PK) study of orally administered this compound in mice.

Procedure:

  • Dosing:

    • Administer a single dose of this compound (e.g., 30 mg/kg) via oral gavage as described above.[4]

  • Blood Sampling:

    • Collect serial blood samples (approximately 15-20 µL) at predetermined time points. Recommended time points include: 0.083, 0.25, 0.5, 1, 3, 8, and 24 hours post-dose.[4]

    • Blood can be collected via tail nick or another appropriate method.[4]

    • Immediately place the blood samples into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Storage:

    • Dilute the blood samples with water containing EDTA and store at -80°C until analysis.[4]

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

GNE_049_Signaling_Pathway cluster_nucleus Nucleus AR Androgen Receptor (AR) CBP_p300 CBP/p300 AR->CBP_p300 recruits ARE Androgen Response Element CBP_p300->ARE binds to Transcription_Repression Transcription Repression CBP_p300->Transcription_Repression Transcription_Activation Transcription Activation ARE->Transcription_Activation MYC_Gene MYC Gene AR_Target_Genes AR Target Genes Transcription_Repression->MYC_Gene Transcription_Repression->AR_Target_Genes Transcription_Activation->MYC_Gene Transcription_Activation->AR_Target_Genes GNE_049 This compound GNE_049->CBP_p300 inhibits bromodomain Experimental_Workflow cluster_formulation Formulation cluster_in_vivo In Vivo Study cluster_analysis Analysis Formulation Prepare this compound Suspension (0.5% Methylcellulose, 0.2% Tween 80) Dosing Oral Gavage in Mice (e.g., 30 mg/kg, twice daily) Formulation->Dosing Tumor_Monitoring Monitor Tumor Volume and Body Weight Dosing->Tumor_Monitoring Sample_Collection Collect Tumors and Blood (Pharmacodynamics & Pharmacokinetics) Tumor_Monitoring->Sample_Collection Efficacy_Analysis Efficacy Assessment (Tumor Growth Inhibition) Tumor_Monitoring->Efficacy_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Gene Expression) Sample_Collection->PD_Analysis PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sample_Collection->PK_Analysis

References

Application Notes: GNE-049 Western Blot for H3K27ac

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GNE-049 is a potent and selective inhibitor of the bromodomains of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2] These enzymes play a critical role in regulating gene expression by catalyzing the acetylation of histone proteins. One of the key histone marks mediated by p300/CBP is the acetylation of lysine 27 on histone H3 (H3K27ac).[3][4] This modification is associated with active enhancers and promoters, and its dysregulation is implicated in various diseases, including cancer.[5][6] this compound exerts its effects by binding to the bromodomains of p300/CBP, which are responsible for "reading" acetylated lysine residues and facilitating the recruitment of the HAT complex to chromatin.[1][7] By inhibiting this interaction, this compound can lead to a reduction in H3K27ac levels, thereby modulating the expression of target genes.[1][3] This application note provides a detailed protocol for performing a Western blot to detect changes in H3K27ac levels upon treatment with this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the Western blot protocol.

GNE049_Mechanism cluster_0 Normal Cellular Process cluster_1 Effect of this compound p300_CBP p300/CBP HAT_activity HAT Activity p300_CBP->HAT_activity possesses Histone_H3 Histone H3 HAT_activity->Histone_H3 acetylates H3K27ac H3K27ac Histone_H3->H3K27ac at K27 Active_Transcription Active Gene Transcription H3K27ac->Active_Transcription promotes GNE049 This compound p300_CBP_inhibited p300/CBP GNE049->p300_CBP_inhibited inhibits bromodomain HAT_activity_reduced Reduced HAT Activity p300_CBP_inhibited->HAT_activity_reduced leads to H3K27ac_reduced Reduced H3K27ac HAT_activity_reduced->H3K27ac_reduced results in Transcription_suppressed Suppressed Gene Transcription H3K27ac_reduced->Transcription_suppressed leads to

Caption: Mechanism of this compound action on H3K27ac.

Western_Blot_Workflow start Start: Cell Culture and Treatment cell_treatment Treat cells with this compound (e.g., 1 µM for 4-24 hours) and control (DMSO) start->cell_treatment histone_extraction Histone Extraction (Acid extraction method) cell_treatment->histone_extraction protein_quantification Protein Quantification (BCA or Bradford assay) histone_extraction->protein_quantification sample_prep Sample Preparation (Add loading buffer, boil) protein_quantification->sample_prep sds_page SDS-PAGE (15% acrylamide gel) sample_prep->sds_page transfer Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer blocking Blocking (5% BSA or non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-H3K27ac and Anti-Histone H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated anti-rabbit IgG) primary_ab->secondary_ab detection Detection (ECL substrate and imaging) secondary_ab->detection analysis Data Analysis (Normalize H3K27ac to total H3) detection->analysis end End: Results analysis->end

Caption: Western blot workflow for H3K27ac detection.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on H3K27ac levels in various cancer cell lines as reported in the literature.

Cell LineThis compound ConcentrationTreatment DurationObserved Effect on H3K27acReference
VCaP1 µM4 hoursModest suppression[8]
VCaP1 µM24 hoursSignificant decrease[8]
LNCaPNot specifiedNot specifiedMarked reduction[3]
22RV1Not specifiedNot specifiedMarked reduction[3]
MCF-7250 nMNot specifiedRepression of estrogen-induced levels[7]
T-47DNot specifiedNot specifiedDownregulation[7]
BT-474Not specifiedNot specifiedDownregulation[7]

Experimental Protocols

I. Cell Culture and Treatment with this compound

  • Culture your cell line of interest (e.g., VCaP, LNCaP, MCF-7) in the appropriate growth medium and conditions until they reach 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with the desired concentration of this compound (e.g., 1 µM) for the specified duration (e.g., 4 to 24 hours).

  • Include a vehicle control by treating a parallel set of cells with the same volume of DMSO.

  • After the treatment period, harvest the cells for histone extraction.

II. Histone Extraction (Acid Extraction Method)

  • Wash the harvested cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors).

  • Incubate on ice for 30 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Discard the supernatant.

  • Resuspend the nuclear pellet in 0.4 N H2SO4.

  • Incubate on a rotator overnight at 4°C.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the histones to a new tube.

  • Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20%.

  • Incubate on ice for at least 1 hour.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Wash the histone pellet twice with ice-cold acetone.

  • Air-dry the pellet and resuspend in sterile water.

  • Determine the protein concentration using a BCA or Bradford protein assay.

III. Western Blotting

  • Sample Preparation:

    • For each sample, mix 5-15 µg of histone extract with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the samples onto a 15% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor the separation.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Due to the small size of histones, a 0.2 µm pore size membrane is recommended for optimal capture.[9]

    • Perform the transfer according to the manufacturer's instructions for your transfer apparatus.

    • Verify the transfer efficiency by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[10]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in the blocking buffer.

      • Anti-H3K27ac antibody (e.g., Abcam ab4729, Thermo Fisher 720096) at the manufacturer's recommended dilution (typically 1:1000 to 1:2000).[11][12]

      • Anti-Histone H3 antibody (e.g., Abcam ab1791) as a loading control, at the manufacturer's recommended dilution.[11]

    • Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities for H3K27ac and total Histone H3 using image analysis software.

    • Normalize the H3K27ac signal to the total Histone H3 signal for each sample to account for loading differences.

    • Compare the normalized H3K27ac levels in this compound-treated samples to the vehicle control.

References

Application Notes and Protocols: GNE-049 for Target Gene Expression Analysis by qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-049 is a potent and highly selective small-molecule inhibitor of the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2] By targeting these key epigenetic regulators, this compound effectively modulates the expression of various oncogenes and other critical genes involved in cancer progression.[3] These application notes provide a comprehensive overview of the use of this compound to study target gene expression, with a focus on quantitative real-time PCR (qPCR) as the analytical method. The provided protocols offer a framework for researchers to investigate the pharmacological effects of this compound on gene regulation in relevant cellular models.

Mechanism of Action: Inhibition of CBP/p300 Bromodomain

CBP and p300 are histone acetyltransferases (HATs) that play a crucial role in chromatin remodeling and transcriptional activation.[1] Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a critical step for the recruitment of the transcriptional machinery to gene promoters and enhancers.[4] this compound competitively binds to the bromodomain pocket of CBP and p300, preventing their interaction with acetylated histones. This disrupts the formation of active transcription complexes and leads to the repression of target gene expression.[5] Notably, this compound has been shown to be highly selective for CBP/p300 over other bromodomain-containing proteins, such as BRD4.[1]

Signaling Pathway

The diagram below illustrates the mechanism by which this compound inhibits CBP/p300-mediated gene transcription. In a typical scenario, transcription factors such as the Androgen Receptor (AR) or Estrogen Receptor (ER) bind to their respective DNA response elements and recruit co-activators like CBP/p300. CBP/p300 then acetylates histones, leading to a more open chromatin structure and facilitating the assembly of the RNA polymerase II complex, ultimately driving gene transcription. This compound disrupts this process by blocking the binding of the CBP/p300 bromodomain to acetylated histones.

GNE049_Mechanism cluster_nucleus Cell Nucleus cluster_inhibition Inhibition by this compound TF Transcription Factor (e.g., AR, ER) DNA DNA (Promoter/Enhancer) TF->DNA Binds to Response Element CBP_p300 CBP/p300 DNA->CBP_p300 Recruits Ac Acetylated Histones CBP_p300->Ac HAT Activity (Acetylation) RNA_Pol RNA Polymerase II Complex Ac->RNA_Pol Promotes Recruitment mRNA Target Gene mRNA RNA_Pol->mRNA Initiates Transcription GNE049 This compound GNE049->CBP_p300 Inhibits Bromodomain

Caption: Mechanism of this compound action in inhibiting CBP/p300-mediated transcription.

Applications in Target Gene Expression Analysis

This compound is a valuable tool for studying the role of CBP/p300 in regulating gene expression in various disease models, particularly in cancers driven by nuclear hormone receptors. qPCR is the gold standard for quantifying changes in mRNA levels of specific genes following treatment with this compound.

Key Applications:
  • Validation of CBP/p300 as a therapeutic target: Demonstrating dose-dependent downregulation of key oncogenes in cancer cell lines.

  • Elucidation of signaling pathways: Investigating the impact of CBP/p300 inhibition on specific transcriptional programs.

  • Drug combination studies: Assessing synergistic or antagonistic effects of this compound with other therapeutic agents.

  • Biomarker discovery: Identifying genes whose expression is sensitive to CBP/p300 inhibition as potential pharmacodynamic biomarkers.

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on the expression of key target genes in various cancer cell lines, as determined by qPCR.

Cell LineCancer TypeTarget GeneIC50 / EC50 (Gene Expression)Reference
MV-4-11Acute Myeloid LeukemiaMYC14 nM (EC50)[2][3]
LNCaPProstate CancerKLK3 (PSA)Dose-dependent repression[5]
VCaPProstate CancerTMPRSS2Dose-dependent repression[1]
22RV1Prostate CancerFKBP5Dose-dependent repression[5]
MCF-7Breast CancerMYCDose-dependent repression[6]
MCF-7Breast CancerGREB1Dose-dependent repression[6]

Note: Specific IC50/EC50 values for gene expression are not always reported; however, studies consistently demonstrate dose-dependent repression.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically for the target gene of interest.

  • Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them directly in the culture plate using a suitable lysis buffer for RNA extraction.

Protocol 2: RNA Extraction and Reverse Transcription
  • RNA Extraction: Isolate total RNA from the cell lysates using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis or a bioanalyzer.

  • Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad). A typical two-step RT-qPCR protocol is recommended.[7] The reaction mixture generally includes RNA template, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.[7] Perform the reverse transcription reaction in a thermal cycler according to the kit's protocol.

Protocol 3: Quantitative Real-Time PCR (qPCR)

The following diagram outlines the general workflow for a two-step RT-qPCR experiment.

qPCR_Workflow cluster_sample_prep Sample Preparation cluster_qPCR qPCR Analysis Cell_Culture Cell Culture & this compound Treatment RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (cDNA, Primers, Master Mix) cDNA_Synthesis->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (Relative Quantification, e.g., ΔΔCt) qPCR_Run->Data_Analysis

Caption: Experimental workflow for qPCR analysis of gene expression.

  • Primer Design: Design or obtain pre-validated primers for the target gene(s) and at least one stable housekeeping (reference) gene (e.g., GAPDH, ACTB, RPLP0). Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical reaction includes:

    • SYBR Green or other fluorescent dye-based master mix

    • Forward and reverse primers

    • cDNA template

    • Nuclease-free water

    • Include no-template controls (NTCs) for each primer set to check for contamination.[8]

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).

    • Calculate the relative change in gene expression using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtvehicle).

    • The fold change in gene expression is typically calculated as 2-ΔΔCt.

Controls and Considerations

  • Biological Replicates: Use at least three biological replicates for each treatment condition.[8]

  • Technical Replicates: Perform qPCR for each biological replicate in triplicate.[8]

  • Primer Validation: Ensure primer efficiency is between 90-110% by running a standard curve.

  • Melt Curve Analysis: Perform a melt curve analysis at the end of the qPCR run to verify the specificity of the amplification product.

  • Housekeeping Gene Stability: Validate the stability of the chosen housekeeping gene(s) under the experimental conditions.

By following these detailed application notes and protocols, researchers can effectively utilize this compound and qPCR to investigate the intricate role of CBP/p300 in gene regulation and its potential as a therapeutic target.

References

GNE-049 in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-049 is a potent and selective small molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, which are critical coactivators in various cellular signaling pathways, including the androgen receptor (AR) signaling pathway.[1][2] Dysregulation of CBP/p300 activity is implicated in the progression of several cancers, making them attractive therapeutic targets. This document provides detailed application notes and protocols for the use of this compound in patient-derived xenograft (PDX) models, a preclinical platform that closely recapitulates the heterogeneity and therapeutic response of human tumors.[3][4][5]

Mechanism of Action

This compound exerts its anti-tumor effects by competitively binding to the bromodomains of CBP and p300, preventing their interaction with acetylated lysine residues on histones and other proteins.[1][6] This inhibition disrupts the formation of active transcription complexes at gene enhancers, leading to the downregulation of key oncogenic gene expression programs.[7] In the context of prostate cancer, this compound has been shown to suppress the transcription of AR target genes and the oncogene MYC, thereby inhibiting tumor growth.[6][8][9] A key pharmacodynamic marker of this compound activity is the reduction of histone H3 lysine 27 acetylation (H3K27ac), a mark deposited by CBP/p300.[6][7]

Data Presentation

In Vitro Potency of this compound
TargetIC50 (nM)Assay TypeReference
CBP1.1Biochemical Bromodomain-Binding Assay[1][2][6]
p3002.3Biochemical Bromodomain-Binding Assay[1][2][6]
In Vivo Efficacy of this compound in Prostate Cancer PDX Models
PDX ModelCancer TypeThis compound Dose & RouteTreatment DurationTumor Growth Inhibition (TGI)Combination with Enzalutamide (TGI)Reference
TM00298Adenocarcinoma30 mg/kg, oral, twice daily18 days55%Not Reported[6][8]
LuCaP-77Not Specified30 mg/kg, oral, twice daily21 days86%106%[6]
LuCaP-96.1Not Specified30 mg/kg, oral, twice daily21 days75%118%[6]
LuCaP-35VNot Specified30 mg/kg, oral, twice daily21 days91%105%[6]

Note: The LuCaP series of PDX models represent the genomic and phenotypic features of advanced human prostate cancer, including models with AR amplification and resistance to standard therapies.[6][10] TM00298 is characterized as a prostate adenocarcinoma.[8]

Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR Dissociation AR_HSP->HSP ARE Androgen Response Element (ARE) AR_dimer->ARE Binds CBP_p300 CBP/p300 ARE->CBP_p300 Recruits Histones Histones CBP_p300->Histones Acetylation Ac_Histones Acetylated Histones (e.g., H3K27ac) Histones->Ac_Histones Transcription Gene Transcription (e.g., MYC, PSA) Ac_Histones->Transcription Promotes GNE049 This compound GNE049->CBP_p300 Inhibits Bromodomain AR_dimer_cyto->AR_dimer Nuclear Translocation

Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Establishment and Passaging of Patient-Derived Xenografts

This protocol outlines the general procedure for establishing and maintaining PDX models. Specific requirements may vary depending on the tumor type and host mouse strain.

Materials:

  • Fresh patient tumor tissue, collected under sterile conditions

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Surgical tools (scalpels, forceps)

  • Growth medium (e.g., DMEM/F-12) with antibiotics

  • Matrigel (optional)

  • Anesthesia and analgesics

Procedure:

  • Tissue Processing:

    • Immediately place the fresh tumor tissue in sterile growth medium on ice.

    • In a sterile biosafety cabinet, wash the tissue with fresh medium to remove any blood clots or necrotic tissue.

    • Mince the tumor into small fragments (approximately 2-3 mm³).

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the skin over the desired implantation site (e.g., flank).

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragment with Matrigel to support initial growth.

    • Implant one tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

    • Administer analgesics as per institutional guidelines.

  • Monitoring:

    • Monitor the mice regularly for tumor growth and overall health.

    • Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

  • Passaging:

    • When the tumor reaches the desired size (e.g., 1000-1500 mm³), euthanize the mouse.

    • Aseptically resect the tumor.

    • Remove any necrotic areas and process the viable tumor tissue as described in step 1 for implantation into new host mice. It is recommended to use early passage tumors (<10 passages) for efficacy studies to maintain the characteristics of the original tumor.[3]

Protocol 2: In Vivo Efficacy Study of this compound in PDX Models

This protocol details a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound.

Materials:

  • Established PDX models with consistent growth kinetics

  • This compound

  • Vehicle solution (e.g., 0.5% w/v methylcellulose, 0.2% w/v Tween 80 in water)

  • Dosing equipment (e.g., oral gavage needles)

  • Calipers for tumor measurement

Procedure:

  • Animal Acclimation and Tumor Implantation:

    • Acclimate immunodeficient mice for at least one week before the study.

    • Implant tumor fragments subcutaneously as described in Protocol 1.

  • Randomization and Group Assignment:

    • Once tumors reach a mean volume of 150-250 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound, Enzalutamide, this compound + Enzalutamide). Ensure that the average tumor volume is similar across all groups.

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in the vehicle solution at the desired concentration (e.g., for a 30 mg/kg dose).

    • Administer this compound orally (e.g., via gavage) at the specified dose and schedule (e.g., twice daily).[6][8]

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight twice weekly.

    • Monitor the animals for any signs of toxicity.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size or after a specified treatment duration (e.g., 18-21 days).[6]

  • Pharmacodynamic Analysis (Optional):

    • At the end of the study, or at specified time points, collect tumor tissue for biomarker analysis.

    • Assess the levels of H3K27ac by immunohistochemistry or Western blot to confirm target engagement.

    • Analyze the expression of AR target genes (e.g., KLK3, TMPRSS2) by qPCR.[6]

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Experimental Workflow

GNE049_PDX_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis PDX_Implant PDX Tumor Implantation (Day 0) Tumor_Growth Tumor Growth Monitoring PDX_Implant->Tumor_Growth Randomization Randomization (Tumor Volume ~200mm³) Tumor_Growth->Randomization Treatment_Start Initiate Treatment (e.g., this compound 30mg/kg BID) Randomization->Treatment_Start Monitoring Monitor Tumor Volume & Body Weight (2x/week) Treatment_Start->Monitoring Endpoint Study Endpoint (e.g., Day 21) Monitoring->Endpoint Tumor_Harvest Tumor & Tissue Harvest Endpoint->Tumor_Harvest Data_Analysis Data Analysis (TGI, Biomarkers) Tumor_Harvest->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound efficacy in PDX models.

References

Troubleshooting & Optimization

GNE-049 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of GNE-049 in Dimethyl Sulfoxide (DMSO). Below you will find solubility data, detailed experimental protocols for preparing solutions, troubleshooting guides for common issues, and a diagram of the relevant signaling pathway.

This compound Solubility in DMSO

While specific quantitative solubility limits for this compound in DMSO are not extensively published, empirical evidence from numerous research articles indicates that this compound is readily soluble in DMSO for the preparation of concentrated stock solutions used in typical in vitro cellular assays.

Solvent Solubility Notes
DMSOSufficient for creating concentrated stock solutions (e.g., 10 mM or higher) for in vitro use.[1]For cellular experiments, this compound is consistently dissolved in DMSO before further dilution in aqueous media.[1]
Aqueous MediaPoorLike many small molecule inhibitors, this compound is expected to have low solubility in aqueous buffers. Direct dissolution in aqueous media is not recommended.

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Sonicator water bath

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Cap the tube or vial securely.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid particles have dissolved.

    • If particles remain, sonication in a water bath for 5-10 minutes can aid in complete dissolution. Gentle warming to 37°C may also be applied if necessary, but care should be taken to avoid degradation of the compound.[2]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions

For cellular experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium.

  • Intermediate Dilution (Optional but Recommended): To prevent precipitation, it is advisable to first make an intermediate dilution of the DMSO stock in the cell culture medium.

  • Final Dilution: Add the required volume of the DMSO stock or the intermediate dilution to the final volume of cell culture medium.

  • DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Troubleshooting and FAQs

Q1: My this compound is not fully dissolving in DMSO.

A1:

  • Increase Mixing: Ensure you have vortexed the solution thoroughly.

  • Sonication: Use a sonicator water bath for 10-20 minutes to aid dissolution.

  • Gentle Warming: Briefly warm the solution at 37°C. Do not overheat, as it may degrade the compound.

  • Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air). Water contamination can reduce the solubility of hydrophobic compounds. Use a fresh, unopened bottle of anhydrous or high-purity DMSO.

Q2: After adding the this compound DMSO stock to my aqueous buffer or cell culture medium, a precipitate forms.

A2: This is a common issue when a compound with low aqueous solubility is transferred from an organic solvent to an aqueous environment.

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous media. Instead, perform one or more serial dilutions in the aqueous media.

  • Increase Final Volume: Diluting to a lower final concentration may help keep the compound in solution.

  • Vortex While Adding: Add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and dispersion.

  • Check Final DMSO Concentration: A higher final percentage of DMSO might be necessary to maintain solubility, but be mindful of its potential effects on your experimental system. Always include a vehicle control with the same DMSO concentration.

Q3: What is the recommended storage condition for this compound solutions?

A3:

  • Powder: Store the solid compound as recommended by the supplier, typically at -20°C.

  • DMSO Stock Solutions: Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

This compound Signaling Pathway and Experimental Workflow

This compound is a potent and selective inhibitor of the bromodomains of CBP (CREB-binding protein) and its paralog p300. These proteins are critical co-activators in various signaling pathways, including the Androgen Receptor (AR) signaling pathway, which is crucial in prostate cancer. By inhibiting the CBP/p300 bromodomains, this compound can modulate the expression of AR target genes.[4][5]

GNE_049_Signaling_Pathway cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds and activates CBP_p300 CBP/p300 AR->CBP_p300 Recruits Histones Histones CBP_p300->Histones Acetylates (HAT activity) Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Histones->Acetylated_Histones AR_Target_Genes AR Target Genes (e.g., PSA, TMPRSS2) Acetylated_Histones->AR_Target_Genes Promotes transcription Transcription_Repression Transcription Repression AR_Target_Genes->Transcription_Repression GNE049 This compound GNE049->CBP_p300 Inhibits Bromodomain

Caption: this compound inhibits the CBP/p300 bromodomain, preventing histone acetylation and repressing AR target gene transcription.

Troubleshooting_Workflow Start Start: Dissolving this compound in DMSO Check_Dissolution Is this compound fully dissolved? Start->Check_Dissolution Troubleshoot_Solubility Troubleshoot Solubility: 1. Vortex thoroughly 2. Sonicate 3. Gentle warming (37°C) 4. Use fresh, anhydrous DMSO Check_Dissolution->Troubleshoot_Solubility No Prepare_Working_Solution Prepare working solution in aqueous medium Check_Dissolution->Prepare_Working_Solution Yes Troubleshoot_Solubility->Check_Dissolution Retry Check_Precipitation Does a precipitate form? Prepare_Working_Solution->Check_Precipitation Troubleshoot_Precipitation Troubleshoot Precipitation: 1. Use stepwise dilution 2. Vortex while adding stock 3. Check final DMSO concentration Check_Precipitation->Troubleshoot_Precipitation Yes Solution_Ready Solution is ready for experiment Check_Precipitation->Solution_Ready No Troubleshoot_Precipitation->Prepare_Working_Solution Retry

Caption: A logical workflow for troubleshooting common issues when preparing this compound solutions.

References

optimizing GNE-049 concentration for cell viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing GNE-049 concentration in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective small-molecule inhibitor of the bromodomain (BRD) of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3][4] By binding to the acetyl-lysine binding pocket of the bromodomain, this compound prevents the recruitment of CBP/p300 to chromatin, which in turn inhibits the expression of certain oncogenes like MYC and Androgen Receptor (AR) target genes.[2][5][6] This leads to reduced cell proliferation and growth inhibition in dependent cancer cell lines.[1][3]

Q2: Which signaling pathways are affected by this compound?

A2: this compound primarily impacts signaling pathways where CBP/p300 act as critical co-activators. The most well-documented is the Androgen Receptor (AR) signaling pathway in prostate cancer.[1][5] this compound has been shown to repress AR target gene expression in a dose-dependent manner.[5] Additionally, because CBP/p300 are global transcriptional regulators, other pathways such as Wnt/β-catenin , p53 , and those driven by the MYC oncogene can be affected.[1][2][7][8]

GNE049_Signaling_Pathway cluster_nucleus Nucleus CBP_p300 CBP/p300 BRD Bromodomain CBP_p300->BRD contains HAT HAT Domain CBP_p300->HAT contains Target_Genes Target Gene Expression (e.g., MYC, AR-responsive genes) CBP_p300->Target_Genes activates Chromatin Chromatin BRD->Chromatin binds acetylated histones HAT->Chromatin acetylates histones TF Transcription Factors (AR, TCF/LEF, p53) TF->CBP_p300 recruits Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Cell_Growth Cell Proliferation & Survival Target_Genes->Cell_Growth promotes GNE049 This compound GNE049->BRD inhibits

This compound inhibits the CBP/p300 bromodomain, disrupting transcriptional activation.

Q3: What are the recommended starting concentrations for cell viability assays?

A3: The optimal concentration of this compound is highly cell-line dependent. Based on published data, a dose-response curve ranging from 10 nM to 10 µM is a reasonable starting point. For sensitive AR-positive prostate cancer cell lines, IC50 values for viability after 5-6 days of treatment are typically in the high nanomolar to low micromolar range (e.g., 650 nM to 1900 nM).[9][10] For some leukemia cell lines, the EC50 for inhibiting MYC expression is as low as 14 nM.[2][6]

Q4: How should I prepare and store this compound?

A4: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-100 mM).[5][11] It is critical to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[11] Store the DMSO stock solution at -20°C or -80°C.[12] For experiments, dilute the stock solution in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all wells (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.1%).

Q5: What is the recommended duration of treatment for cell viability assays?

A5: The effects of this compound on cell viability are often not acute and may require longer incubation times to manifest. While changes in gene expression can be observed within 24 hours, effects on cell proliferation and viability are typically measured after longer periods.[5] Studies have successfully used incubation times ranging from 6 to 8 days , with media and compound being refreshed as needed.[5][13]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No effect on cell viability 1. Cell line is not dependent on CBP/p300 signaling (e.g., AR-negative prostate cancer cell lines like PC3 or DU145).[3] 2. Insufficient treatment duration. 3. This compound concentration is too low. 4. Compound degradation due to improper storage.1. Confirm the cell line's dependency on the target pathway via literature or preliminary knockdown experiments. Test a sensitive positive control cell line (e.g., LNCaP, VCaP). 2. Increase the incubation time to at least 5-6 days.[9] 3. Perform a wider dose-response experiment, extending to a higher concentration range (e.g., up to 20 µM). 4. Prepare fresh stock solutions of this compound in anhydrous DMSO.
Excessive or unexpected toxicity at low concentrations 1. Final DMSO concentration in the culture medium is too high. 2. Compound precipitation out of solution. 3. Cell line is extremely sensitive to CBP/p300 inhibition. 4. Off-target effects.1. Ensure the final DMSO concentration does not exceed 0.1% and is consistent across all treatment and control groups. 2. Check for precipitates in the media after adding the diluted this compound. If present, try a different dilution method or lower the final concentration. 3. Lower the concentration range in your dose-response curve. 4. While this compound is highly selective, off-target effects can never be fully excluded, especially at high concentrations.[3] Correlate viability data with target engagement markers (e.g., decreased H3K27ac or MYC expression).
High variability between replicate wells 1. Inconsistent cell seeding density. 2. Uneven compound distribution in the well. 3. "Edge effects" in the microplate. 4. Contamination.1. Ensure a single-cell suspension before plating and use a calibrated multichannel pipette. 2. Mix the plate gently by tapping or using an orbital shaker after adding the compound. 3. Avoid using the outermost wells of the microplate, as they are more prone to evaporation. Fill them with sterile PBS or media instead. 4. Practice sterile cell culture techniques.

Data Presentation

Table 1: this compound Potency in Biochemical and Cellular Assays

Assay TypeTarget/Cell LineMeasurementValueReference(s)
Biochemical (TR-FRET)CBP BromodomainIC501.1 nM[1][2][3][6]
Biochemical (TR-FRET)p300 BromodomainIC502.3 nM[1][2][6]
Biochemical (TR-FRET)BRD4 BromodomainIC504200 - 4240 nM[3][12]
Cellular (BRET)CBP EngagementIC5012 nM[5][12]
Cellular (Gene Expression)MYC in MV-4-11 cellsEC5014 nM[2][6][12]

Table 2: this compound IC50 Values from Cell Viability/Growth Assays

Cell LineCancer TypeAssay DurationIC50 ValueReference(s)
LNCaPProstate Cancer (AR+)5 days~1900 nM[9]
VCaPProstate Cancer (AR+)5 days~650 nM[9]
22Rv1Prostate Cancer (AR+)5 days~1100 nM[9]
PC3Prostate Cancer (AR-)5 daysNo effect[9]
DU145Prostate Cancer (AR-)6 daysNo effect[3]

Experimental Protocols

Protocol: Cell Viability Assessment using a Luminescence-Based Assay (e.g., CellTiter-Glo®)

This protocol is a general guideline for assessing cell viability after treatment with this compound. Optimization of cell seeding density and incubation times is crucial for each specific cell line.

Cell_Viability_Workflow cluster_prep Day 1: Plate Cells cluster_treat Day 2: Treat Cells cluster_incubate Day 2 - Day 7: Incubate cluster_assay Day 7: Assay cluster_read Data Acquisition A1 1. Prepare single-cell suspension A2 2. Seed cells into a 96-well opaque plate A1->A2 A3 3. Incubate overnight (37°C, 5% CO2) A2->A3 B1 4. Prepare serial dilutions of this compound in media A3->B1 B2 5. Add this compound dilutions and vehicle control to wells B1->B2 C1 6. Incubate for the desired duration (e.g., 5-6 days) B2->C1 D1 7. Equilibrate plate to room temperature (30 min) C1->D1 D2 8. Add CellTiter-Glo® reagent to each well D1->D2 D3 9. Mix on orbital shaker (2 min) D2->D3 D4 10. Incubate at room temp (10 min) D3->D4 E1 11. Read luminescence on a plate reader D4->E1

Workflow for a typical luminescence-based cell viability assay.

Methodology:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in culture medium to create a single-cell suspension at the desired concentration.

    • Seed cells into the wells of a white-walled, clear-bottom 96-well plate. The volume is typically 100 µL per well.[14] The optimal seeding density should be determined beforehand to ensure cells are in the exponential growth phase at the end of the assay.[15]

    • Incubate the plate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from your DMSO stock. Also prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound dose).

    • Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Typically, each concentration is tested in triplicate or quadruplicate.

  • Incubation:

    • Return the plate to the incubator and culture for the desired exposure period (e.g., 120 hours / 5 days).[9]

  • Assay Procedure (CellTiter-Glo® as an example):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium but no cells).

    • Normalize the data by expressing the readings from treated wells as a percentage of the vehicle control wells (% viability).

    • Plot the % viability against the log of the this compound concentration and use a non-linear regression model (e.g., four-parameter variable slope) to calculate the IC50 value.

References

GNE-049 treatment time course optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment time course for GNE-049, a potent and selective inhibitor of the CBP/p300 bromodomains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly potent and selective inhibitor of the bromodomains of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1][2][3] By binding to these bromodomains, this compound prevents the recognition of acetylated lysine residues on histones and other proteins. This disrupts the recruitment of CBP/p300 to chromatin, leading to a reduction in histone H3 lysine 27 acetylation (H3K27ac) at enhancers and subsequent downregulation of target gene expression, including the oncogene MYC.[4][5]

Q2: What are the key downstream effects of this compound treatment?

A2: The primary downstream effects of this compound treatment include a rapid decrease in H3K27ac levels, followed by the repression of CBP/p300-dependent gene transcription. This leads to anti-proliferative effects, cell cycle arrest, and in some contexts, senescence and apoptosis in cancer cells.[6][7]

Q3: How quickly can I expect to see an effect after this compound treatment?

A3: The molecular effects of this compound can be observed relatively quickly. A reduction in H3K27ac at specific gene loci can be detected by Chromatin Immunoprecipitation sequencing (ChIP-seq) in as little as 4 hours.[4] Changes in the expression of target genes, such as MYC, can be observed within 24 hours by methods like RT-qPCR or RNA-seq.[5] Phenotypic effects, such as inhibition of cell proliferation, typically require longer treatment durations, often in the range of 3 to 8 days.[5][6]

Q4: Is this compound selective for CBP/p300?

A4: Yes, this compound is highly selective for the bromodomains of CBP and p300. For instance, it is approximately 3,820-fold more selective for CBP/p300 over BRD4(1), a member of the BET family of bromodomain-containing proteins.[1][2] This high selectivity minimizes the likelihood of off-target effects mediated by inhibition of other bromodomains.

Q5: How stable is this compound in cell culture medium?

A5: While specific stability data in various cell culture media is not extensively published, this compound has been successfully used in multi-day cell culture experiments (up to 21 days) with periodic media changes, suggesting it retains activity under standard cell culture conditions.[5] For long-term experiments, it is advisable to replenish the medium with fresh this compound every 2-3 days to maintain a consistent concentration. Stock solutions of this compound are stable for up to 6 months at -80°C and 1 month at -20°C when stored under nitrogen.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect on cell viability or target gene expression. 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Insufficient Treatment Duration: The treatment time may be too short to induce a phenotypic response. 3. Cell Line Insensitivity: The cell line may not be dependent on CBP/p300 bromodomain activity for survival or proliferation. 4. Compound Instability: The this compound stock solution may have degraded.1. Perform a dose-response experiment to determine the EC50 for your cell line. A starting range of 10 nM to 10 µM is recommended. 2. Increase the treatment duration. For viability assays, extend the treatment to 5-8 days. For gene expression, ensure a minimum of 24 hours of treatment. 3. Confirm that your cell line expresses CBP/p300 and relies on pathways known to be regulated by these coactivators (e.g., AR signaling in prostate cancer, MYC-driven pathways). 4. Prepare a fresh stock solution of this compound from a reliable source.
High levels of cell death even at low concentrations. 1. Off-target Toxicity (unlikely but possible): Although highly selective, very high concentrations might lead to off-target effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Cell Line Hypersensitivity: The cell line may be exceptionally sensitive to CBP/p300 inhibition.1. Lower the concentration of this compound and perform a more detailed dose-response curve. 2. Ensure the final solvent concentration in your culture medium is consistent across all conditions and is at a non-toxic level (typically <0.1%). 3. Reduce the treatment duration and perform a time-course experiment at a lower concentration.
Inconsistent results between experiments. 1. Variability in Cell Health and Density: Differences in cell confluence or passage number can affect experimental outcomes. 2. Inconsistent Compound Dosing: Errors in pipetting or dilution of this compound. 3. Variability in Incubation Time: Inconsistent treatment durations.1. Standardize your cell culture procedures. Use cells within a consistent passage number range and seed them to achieve a consistent density at the start of the experiment. 2. Prepare a master mix of this compound in culture medium for each concentration to minimize pipetting errors. 3. Use a precise timer for all incubation steps.
Reduced H3K27ac levels but no change in target gene expression. 1. Redundancy in Transcriptional Regulation: Other transcription factors or coactivators may compensate for the reduced CBP/p300 activity at the specific gene promoter. 2. Timing of Measurement: The change in gene expression may occur at a later time point.1. Investigate other regulatory pathways that may control your gene of interest. 2. Perform a time-course experiment to measure gene expression at multiple time points following this compound treatment (e.g., 6, 12, 24, and 48 hours).

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration (Dose-Response)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency at the end of the experiment (typically 72-120 hours).

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. A typical starting concentration range is 1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.

  • Incubation: Incubate the plate for a fixed, intermediate duration (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay.[8][9]

  • Data Analysis: Plot the viability data against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: this compound Treatment Time-Course Optimization
  • Cell Seeding: Seed cells in multiple plates (or wells) to allow for harvesting at different time points.

  • Treatment: Treat the cells with a concentration of this compound at or near the predetermined EC50 value. Include a vehicle control.

  • Time Points: Harvest cells and/or supernatant at various time points to assess different biological readouts.

    • Early Time Points (0-24 hours):

      • H3K27ac Levels (ChIP-qPCR or ChIP-seq): Harvest cells at 0, 2, 4, 8, and 24 hours. A 4-hour treatment is often sufficient to see a significant reduction.[4]

      • MYC Gene Expression (RT-qPCR): Harvest RNA at 0, 6, 12, and 24 hours.

    • Late Time Points (24-120+ hours):

      • Cell Proliferation/Viability: Measure at 24, 48, 72, 96, and 120 hours.[4]

      • Apoptosis/Senescence Markers: Assess at 48, 72, and 96 hours.

  • Analysis: Analyze the data for each readout to determine the optimal treatment duration for achieving the desired biological effect.

Data Presentation

Table 1: Summary of this compound In Vitro Potency

Assay TypeCell LineParameterValueReference
Biochemical Assay (TR-FRET)-IC50 (CBP)1.1 nM[1][5]
Biochemical Assay (TR-FRET)-IC50 (p300)2.3 nM[5]
Cellular BRET AssayHEK293IC5012 nM[1][5]
MYC Expression InhibitionMV-4-11EC5014 nM[1][5]
Cell ViabilityLNCaPEC50 (6 days)~100 nM[5]
Cell ViabilityVCaPEC50 (6 days)~200 nM[5]
Cell Viability22RV1EC50 (6 days)~500 nM[5]

Table 2: Recommended Time Points for Various Experimental Readouts

Experimental ReadoutRecommended Time CourseKey Considerations
H3K27ac Levels (ChIP)2 - 24 hoursA rapid and direct measure of target engagement.
Target Gene Expression (RT-qPCR/RNA-seq)6 - 48 hoursAllows for the assessment of downstream transcriptional effects.
Cell Proliferation/Viability48 - 120+ hoursPhenotypic endpoint that requires longer incubation.
Apoptosis Assays48 - 96 hoursDetects programmed cell death as a result of treatment.
Senescence Assays96+ hoursA potential long-term outcome of CBP/p300 inhibition.

Visualizations

GNE049_Signaling_Pathway cluster_0 Cell Nucleus GNE049 This compound CBP_p300 CBP/p300 Bromodomain GNE049->CBP_p300 HAT_Domain CBP/p300 HAT Domain CBP_p300->HAT_Domain Modulates Activity Transcription_Factors Transcription Factors (e.g., AR, MYC) CBP_p300->Transcription_Factors Co-activation Acetylated_Histones Acetylated Histones (e.g., H3K27ac) HAT_Domain->Acetylated_Histones Chromatin Chromatin Acetylated_Histones->Chromatin Opens Chromatin Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Activation Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: this compound inhibits the CBP/p300 bromodomain, leading to reduced histone acetylation and downregulation of target gene expression.

GNE049_Experimental_Workflow cluster_readouts Monitor Key Readouts start Start dose_response 1. Dose-Response Experiment (Fixed Time Point, e.g., 72h) start->dose_response determine_ec50 2. Determine EC50 for Cell Viability dose_response->determine_ec50 time_course 3. Time-Course Experiment (Fixed EC50 Concentration) determine_ec50->time_course early_readouts Early Readouts (0-24h) - H3K27ac levels (ChIP) - Target gene expression (RT-qPCR) time_course->early_readouts late_readouts Late Readouts (24-120h+) - Cell Viability - Apoptosis/Senescence time_course->late_readouts optimize 4. Analyze Data to Determine Optimal Treatment Time early_readouts->optimize late_readouts->optimize end End optimize->end

Caption: A logical workflow for optimizing the this compound treatment time course in cell-based experiments.

GNE049_Troubleshooting_Logic start Experiment Shows No Effect check_concentration Is this compound concentration optimal? start->check_concentration check_duration Is treatment duration sufficient? check_concentration->check_duration Yes solution_dose Perform Dose-Response (Protocol 1) check_concentration->solution_dose No check_cell_line Is the cell line sensitive? check_duration->check_cell_line Yes solution_time Increase Treatment Duration (Protocol 2) check_duration->solution_time No check_compound Is the compound active? check_cell_line->check_compound Yes solution_cell Verify CBP/p300 Dependency (e.g., Western Blot, Literature) check_cell_line->solution_cell No solution_compound Prepare Fresh Stock Solution check_compound->solution_compound No

References

GNE-049 Resistant Cell Line Generation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the generation of GNE-049 resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small-molecule inhibitor of the bromodomains of the highly homologous histone acetyltransferases CBP and p300.[1] It has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly those dependent on androgen receptor (AR) signaling, such as castration-resistant prostate cancer (CRPC).[1] this compound functions by competitively binding to the bromodomain of CBP/p300, which is responsible for recognizing acetylated lysine residues on histones and other proteins. This inhibition disrupts the coactivator function of CBP/p300, leading to the repression of target genes, including those regulated by the androgen receptor and MYC.[1][2]

Q2: Why is it important to generate this compound resistant cell lines?

Developing this compound resistant cell lines is crucial for several research and drug development purposes:

  • Understanding Resistance Mechanisms: Studying resistant cells helps to identify the molecular changes that allow cancer cells to evade the effects of this compound. This can include alterations in the drug's target, activation of bypass signaling pathways, or changes in drug efflux.

  • Developing Novel Therapeutic Strategies: By understanding how resistance emerges, researchers can devise strategies to overcome it, such as combination therapies that target the resistance pathways.

  • Identifying Biomarkers: Resistant cell lines can be used to identify biomarkers that may predict which patients are likely to develop resistance to this compound.

Q3: What are the common methods for generating drug-resistant cell lines?

The most common method for generating drug-resistant cancer cell lines is through continuous exposure to a gradually increasing concentration of the drug over an extended period.[3] This process, known as dose escalation, selects for cells that have acquired resistance mechanisms. Another approach is the "pulsed" treatment, where cells are exposed to a high concentration of the drug for a short period, followed by a recovery phase in drug-free medium.[4][5]

Q4: How long does it typically take to generate a this compound resistant cell line?

The timeframe for developing a stable drug-resistant cell line can vary significantly, typically ranging from 3 to 18 months.[5] The duration depends on several factors, including the cell line's intrinsic sensitivity to this compound, its doubling time, and the specific protocol used for dose escalation.

Troubleshooting Guide

This guide addresses common issues encountered during the generation of this compound resistant cell lines.

Problem Possible Cause(s) Suggested Solution(s)
Massive Cell Death at Initial this compound Concentration The starting concentration of this compound is too high for the parental cell line.Determine the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Start the selection process at or below the IC20.[6]
No Resistant Clones Emerging The cell line may be highly sensitive to this compound and unable to develop resistance through the selected method. The dose escalation may be too aggressive.Try a lower starting concentration and a more gradual dose-escalation strategy (e.g., increasing the concentration by 25-50% at each step).[6] Consider using a different parental cell line.
Resistant Phenotype is Unstable The cell line may exhibit transient and non-genetic resistance. The drug pressure may have been removed for too long.Maintain a low, continuous dose of this compound in the culture medium to ensure the stability of the resistant phenotype.[6] Regularly re-test the IC50 to confirm resistance.
High Variability in Resistance Levels Between Clones This is expected due to the random nature of resistance development. Different clones may acquire distinct resistance mechanisms.Isolate and characterize multiple resistant clones to understand the spectrum of potential resistance mechanisms.
Resistant Cells Grow Very Slowly The acquired resistance mechanism may come with a fitness cost, leading to a reduced proliferation rate.Be patient and allow sufficient time for the resistant cells to grow. Ensure optimal cell culture conditions.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines via Dose Escalation

This protocol describes a standard method for generating this compound resistant cell lines by gradually increasing the drug concentration in the culture medium.

1. Determine the Initial this compound Concentration:

  • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the parental cell line to determine the IC50 (half-maximal inhibitory concentration) of this compound.
  • Start the selection process with a concentration of this compound that is at or below the IC20 of the parental cells.[6]

2. Initial Drug Exposure:

  • Culture the parental cells in their standard growth medium supplemented with the starting concentration of this compound.
  • Monitor the cells closely for signs of cell death. It is normal to observe a significant reduction in cell number initially.

3. Dose Escalation:

  • Once the cells have adapted and are proliferating steadily at the current this compound concentration (typically reaching 70-80% confluency), increase the drug concentration by 25-50%.[6]
  • Continue this stepwise increase in this compound concentration. Maintain the cells at each concentration for 2-3 passages to ensure adaptation before the next increase.[6]
  • If significant cell death (over 50%) is observed after a dose increase, reduce the concentration to the previous level and allow the cells to recover before attempting the increase again.[6]

4. Isolation and Characterization of Resistant Clones:

  • Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), isolate single-cell clones using limiting dilution.
  • Expand the individual clones and confirm their resistance by determining the IC50 of this compound and comparing it to the parental cell line. The Resistance Index (RI) can be calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line).[6] An RI greater than 1 indicates resistance.

5. Maintenance of Resistant Cell Lines:

  • Culture the established resistant cell lines in medium containing a maintenance dose of this compound (typically the concentration at which they were selected) to maintain the resistant phenotype.[6]
  • Create frozen stocks of the resistant cells at early passages.

Protocol 2: Confirmation of Resistance and IC50 Determination

1. Cell Seeding:

  • Seed both the parental and the putative this compound resistant cells in 96-well plates at a predetermined optimal density.

2. Drug Treatment:

  • Prepare a serial dilution of this compound in culture medium.
  • Treat the cells with a range of this compound concentrations, including a vehicle control (e.g., DMSO).

3. Cell Viability Assay:

  • After a set incubation period (e.g., 72 hours), perform a cell viability assay (e.g., MTT, CellTiter-Glo).

4. Data Analysis:

  • Plot the cell viability against the log of the this compound concentration.
  • Use a non-linear regression model to calculate the IC50 value for both the parental and resistant cell lines.

Quantitative Data Summary

The following table summarizes representative IC50 values for this compound in sensitive parental cell lines and their derived resistant counterparts.

Cell LineParental IC50 (nM)Resistant IC50 (nM)Approximate Fold ResistanceReference
LNCaP650 - 1900>10,000>5-15[7]

Note: IC50 values can vary depending on the specific cell line, assay conditions, and duration of treatment.

Visualizations

Signaling Pathways and Experimental Workflow

GNE_049_Mechanism_of_Action This compound Mechanism of Action GNE049 This compound CBP_p300 CBP/p300 Bromodomain GNE049->CBP_p300 Inhibits Acetylated_Histones Acetylated Histones CBP_p300->Acetylated_Histones Binds to AR_Target_Genes AR Target Gene Transcription Acetylated_Histones->AR_Target_Genes Activates AR Androgen Receptor (AR) AR->AR_Target_Genes Regulates Cell_Proliferation Cell Proliferation AR_Target_Genes->Cell_Proliferation Promotes

Caption: Mechanism of this compound action.

Resistance_Generation_Workflow Workflow for Generating this compound Resistant Cell Lines start Start with Parental Cell Line ic50 Determine IC50 of this compound start->ic50 initial_exposure Culture in low dose This compound (e.g., IC20) ic50->initial_exposure dose_escalation Gradually Increase This compound Concentration initial_exposure->dose_escalation adaptation Monitor for Cell Adaptation and Proliferation dose_escalation->adaptation adaptation->dose_escalation Repeat isolation Isolate Single Cell Clones adaptation->isolation characterization Characterize Resistant Phenotype (IC50, RI) isolation->characterization maintenance Maintain in this compound containing medium characterization->maintenance

Caption: Experimental workflow for resistance generation.

Potential_Resistance_Pathways Potential this compound Resistance Pathways cluster_AR AR Pathway Alterations cluster_Bypass Bypass Signaling GNE049 This compound CBP_p300 CBP/p300 GNE049->CBP_p300 Inhibits AR_Signaling AR Signaling Pathway CBP_p300->AR_Signaling Coactivates Resistance Resistance to this compound AR_Signaling->Resistance Bypass_Pathways Activation of Bypass Pathways Bypass_Pathways->Resistance Drug_Efflux Increased Drug Efflux Drug_Efflux->Resistance Target_Mutation CBP/p300 Mutation Target_Mutation->Resistance AR_Upregulation AR Upregulation AR_Upregulation->AR_Signaling AR_Mutations AR Mutations AR_Mutations->AR_Signaling NFkB NF-κB Pathway NFkB->Bypass_Pathways JAK_STAT JAK/STAT Pathway JAK_STAT->Bypass_Pathways

Caption: Potential mechanisms of resistance to this compound.

References

GNE-049 In Vivo Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the CBP/p300 bromodomain inhibitor GNE-049 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective small-molecule inhibitor of the bromodomains (BRD) of the CREB-binding protein (CBP) and the E1A-associated protein p300.[1][2][3] These two proteins are highly homologous histone acetyltransferases (HATs) that act as transcriptional co-activators for numerous transcription factors, including the androgen receptor (AR) and MYC.[1][2][4] By binding to the bromodomain, this compound prevents CBP/p300 from recognizing acetylated lysine residues on histones and other proteins, which is a critical step for the assembly of transcriptional machinery at gene promoters and enhancers.[1][5] This leads to the repression of target gene expression, such as AR-regulated genes in prostate cancer models.[1][2][6]

Q2: In which cancer models has this compound shown in vivo efficacy?

This compound has demonstrated significant anti-tumor activity in in vivo preclinical models of castration-resistant prostate cancer (CRPC).[1][4][7] Studies using patient-derived xenograft (PDX) models of AR-positive prostate cancer have shown that this compound treatment can significantly inhibit tumor growth.[1][6][8]

Q3: What is the selectivity profile of this compound?

This compound is highly selective for the bromodomains of CBP and p300. It shows a selectivity of approximately 3,850-fold over the bromodomain-containing protein 4 (BRD4).[1][5] This high selectivity minimizes off-target effects related to the inhibition of other bromodomain families, such as the BET family (e.g., BRD4).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from biochemical and cellular assays.

Table 1: Inhibitory Potency of this compound

Target/AssayIC50 / EC50NotesReference
CBP (Biochemical TR-FRET)1.1 nMTime-Resolved Fluorescence Resonance Energy Transfer assay.[4][5][6]
p300 (Biochemical TR-FRET)2.3 nMTime-Resolved Fluorescence Resonance Energy Transfer assay.[4][5][6]
BRD4(1) (Biochemical TR-FRET)4200 nMDemonstrates high selectivity over BRD4.[5][9]
Cellular BRET Assay (HEK293)12 nMBioluminescence Resonance Energy Transfer assay measuring cellular target engagement.[6][9]
MYC Expression (MV-4-11 cells)14 nMMeasures the functional outcome of target inhibition in a leukemia cell line.[2][4][6]

Signaling Pathway and Experimental Workflow Diagrams

dot

GNE_049_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_outside TF Transcription Factors (e.g., AR, MYC) CBP_p300 CBP/p300 TF->CBP_p300 recruits BRD Bromodomain CBP_p300->BRD HAT HAT Domain CBP_p300->HAT Ac Acetylated Histones (Ac) BRD->Ac binds to Chromatin Chromatin HAT->Chromatin acetylates (H3K27ac) Chromatin->Ac Gene Target Gene Expression (e.g., KLK3, TMPRSS2) Ac->Gene activates Growth Tumor Growth & Proliferation Gene->Growth GNE049 This compound GNE049->BRD inhibits GNE049_In_Vivo_Workflow start Start: In Vivo Study Planning model Select Animal Model (e.g., PDX mouse model) start->model formulation Prepare this compound Formulation (e.g., 0.5% MC, 0.2% Tween 80) model->formulation dosing Administer this compound (e.g., Oral Gavage, 30 mg/kg) formulation->dosing monitoring Monitor Tumor Volume & Animal Health dosing->monitoring monitoring->dosing Daily/BID Dosing endpoint Endpoint Reached monitoring->endpoint Tumor size limit or study duration met analysis Tissue Collection & Pharmacodynamic Analysis (e.g., qPCR for target genes) endpoint->analysis data Data Analysis & Interpretation analysis->data end End of Study data->end GNE049_Troubleshooting start Problem Observed no_efficacy Lack of Efficacy/ No Tumor Growth Inhibition start->no_efficacy toxicity Observed Toxicity/ Adverse Events start->toxicity check_formulation Is the formulation correctly prepared and stable? no_efficacy->check_formulation check_dose_tox Is the dose too high? toxicity->check_dose_tox check_dose Is the dose and schedule appropriate? check_formulation->check_dose Yes remake_formulation Action: Remake formulation. Ensure proper suspension. check_formulation->remake_formulation No check_model Is the tumor model CBP/p300 dependent? check_dose->check_model Yes increase_dose Action: Perform dose-response study to find optimal dose. check_dose->increase_dose No confirm_target Confirm target engagement (e.g., qPCR for AR genes, H3K27ac western blot) check_model->confirm_target Yes validate_model Action: Validate model sensitivity to CBP/p300 inhibition in vitro. check_model->validate_model No no_target If no target modulation, re-evaluate formulation and dosing. confirm_target->no_target No cns_signs Are there CNS-related signs (hyperactivity, vocalization)? check_dose_tox->cns_signs Yes reduce_dose Action: Reduce dose or frequency check_dose_tox->reduce_dose Maybe cns_signs->reduce_dose No consider_analog Action: Consider less brain-penetrant analog (e.g., GNE-781) cns_signs->consider_analog Yes

References

Technical Support Center: GNE-049 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the CBP/p300 bromodomain inhibitor GNE-049 in animal studies. The focus is on minimizing and managing potential toxicities to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300. By binding to the bromodomain, this compound prevents CBP/p300 from recognizing and binding to acetylated lysine residues on histones and other proteins. This disrupts the formation of transcriptional complexes at gene enhancers, leading to the downregulation of key oncogenes like MYC and androgen receptor (AR) target genes.[1][2][3][4]

Q2: What are the most common toxicities observed with this compound and related CBP/p300 inhibitors in animal studies?

A2: The most frequently reported toxicities associated with this compound and other CBP/p300 inhibitors in preclinical animal models include:

  • Central Nervous System (CNS) Toxicity: Manifesting as hyperactivity and vocalization, particularly at higher doses.[5]

  • Hematological Toxicity: Primarily thrombocytopenia (reduced platelet count), with potential effects on erythroid and granulocytic lineages.[6]

  • Gastrointestinal (GI) Toxicity: Deleterious changes in GI tissues have been observed with related dual CBP/p300 inhibitors.[6]

  • Reproductive Toxicity: Adverse effects on reproductive tissues have also been noted with this class of inhibitors.[6]

Q3: Is this compound generally well-tolerated at efficacious doses?

A3: In several preclinical models, particularly in patient-derived xenograft (PDX) models of prostate cancer, this compound has been reported to be well-tolerated and to exhibit significant anti-tumor activity.[7][8] However, a clear dose-response relationship exists for its toxic effects, and careful dose selection and monitoring are crucial.

Q4: Are there any known strategies to mitigate this compound toxicity?

A4: One promising strategy is the use of proteolysis-targeting chimeras (PROTACs) that utilize this compound as a warhead to induce the degradation of CBP/p300. One such PROTAC, CBPD-409, has been shown to be well-tolerated in animal studies with no significant signs of toxicity while demonstrating potent anti-tumor efficacy.[9] This suggests that targeted degradation may offer a wider therapeutic window compared to bromodomain inhibition alone.

Troubleshooting Guides

Issue 1: Observation of Central Nervous System (CNS) Toxicity

Symptoms:

  • Hyperactivity

  • Increased vocalization

  • Tremors or seizures

  • Ataxia (impaired coordination)

Possible Causes:

  • High Dose/Overdose: CNS effects are dose-dependent.

  • Rapid Systemic Exposure: The formulation and route of administration can influence the rate of absorption and peak plasma concentrations.

  • Blood-Brain Barrier Penetration: this compound can cross the blood-brain barrier.

Troubleshooting Steps & Mitigation Strategies:

StepActionRationale
1 Confirm Dosing Accuracy: Double-check all calculations, stock solution concentrations, and administered volumes to rule out dosing errors.
2 Dose De-escalation: If CNS signs are observed, reduce the dose in subsequent cohorts to establish a maximum tolerated dose (MTD).
3 Modify Dosing Schedule: Consider alternative dosing schedules, such as intermittent dosing (e.g., every other day) instead of daily dosing, which may reduce cumulative exposure and allow for recovery.
4 Alter Formulation/Vehicle: The vehicle can affect the absorption rate. For oral administration, this compound has been formulated in 0.5% (w/v) methylcellulose and 0.2% (w/v) Tween 80 in water.[8] Modifying the formulation might alter the pharmacokinetic profile.
5 Systematic Monitoring: Implement a standardized CNS toxicity monitoring protocol, such as a modified Irwin test or Functional Observational Battery (FOB), to systematically and quantitatively assess behavioral and physiological changes.
Issue 2: Hematological Abnormalities, Primarily Thrombocytopenia

Symptoms:

  • Reduced platelet counts in complete blood count (CBC) analysis.

  • Potential for petechiae, bruising, or bleeding at higher levels of thrombocytopenia.

  • Possible alterations in red blood cell and white blood cell counts.

Possible Causes:

  • On-Target Inhibition of Hematopoiesis: CBP/p300 are crucial for the differentiation and maturation of hematopoietic stem cells, including megakaryocytes (platelet precursors).[6] Inhibition of the c-Myb/p300 complex is implicated in altered megakaryopoiesis.[5]

Troubleshooting Steps & Mitigation Strategies:

StepActionRationale
1 Establish Baseline Hematology: Collect blood samples for a complete blood count (CBC) with differential before the start of treatment to establish a baseline for each animal.
2 Regular On-Study Monitoring: Collect blood samples at regular intervals (e.g., weekly) and at the end of the study to monitor changes in platelet counts and other hematological parameters.
3 Dose and Schedule Modification: Evaluate if lower doses or intermittent dosing schedules can maintain efficacy while minimizing the impact on platelet counts.
4 Investigate Mechanism: In cases of severe thrombocytopenia, consider further analysis of bone marrow to assess megakaryocyte numbers and morphology.
5 Consider PROTAC Approach: As preclinical data suggests that PROTAC degraders of CBP/p300 may have a better safety profile, this could be a long-term strategy to mitigate hematological toxicity.[9]

Quantitative Data Summary

Table 1: this compound Dosing and Observed Effects in Preclinical Models

SpeciesCancer ModelDose & ScheduleEfficacy OutcomeReported ToxicityReference
MouseProstate Cancer (PDX)30 mg/kg, oral, twice daily55% Tumor Growth InhibitionWell-tolerated[7][8]
Rat(Not specified)High dosesNot specifiedCNS-related adverse effects (hyperactivity, vocalization)[5]

Table 2: Hematological Toxicity Profile of a Related CBP/p300 Inhibitor (GNE-781)

SpeciesFindings
Rat & DogMarked effects on thrombopoiesis (thrombocytopenia).
Inhibition of erythroid, granulocytic, and lymphoid cell differentiation.
Reference[6]

Experimental Protocols

Protocol 1: Monitoring CNS Toxicity using a Modified Irwin Test

This protocol is adapted from standard functional observational battery procedures.[1][3][7][10][11]

Objective: To systematically assess behavioral and physiological signs of CNS toxicity.

Procedure:

  • Acclimation: Handle animals for at least 2-3 days prior to the start of the experiment to acclimate them to the researcher.

  • Baseline Assessment: Before the first dose of this compound, perform a baseline assessment on each animal using the scoring system below.

  • Dosing and Observation: Administer this compound and perform observations at peak plasma concentration (if known) and at regular intervals (e.g., 1, 4, and 24 hours post-dose) on the first day, and then daily thereafter.

  • Scoring: Use a standardized scoring sheet for each animal at each time point. Observations should be made in a consistent sequence.

Observational Parameters (Scoring: 0=Normal, 1=Slight, 2=Moderate, 3=Marked, 4=Severe)

CategoryParameterDescription
General Appearance PostureHunched, flattened, normal
PiloerectionHair standing on end
Behavioral Spontaneous ActivityHypo- or hyper-activity in home cage
Reactivity to StimuliResponse to gentle touch or sound
VocalizationUnprovoked or handling-induced
Neuromuscular Gait and LocomotionAtaxia, circling, abnormal movement
Tremors/ConvulsionsInvoluntary muscle movements
Righting ReflexTime to right when placed on back
Autonomic Pupil SizeMiosis (constriction) or mydriasis (dilation)
Salivation/LacrimationExcessive drooling or tearing
Protocol 2: Monitoring Hematological Toxicity

Objective: To quantitatively assess the impact of this compound on peripheral blood cells.

Procedure:

  • Baseline Blood Collection: Prior to the first dose, collect 50-100 µL of blood from each animal via a suitable method (e.g., tail vein, saphenous vein) into EDTA-coated tubes.

  • On-Study Blood Collection: Collect blood samples at regular intervals (e.g., weekly) throughout the study and at termination. To minimize stress and blood volume loss, alternate collection sites if possible.

  • Complete Blood Count (CBC) Analysis: Analyze samples using an automated hematology analyzer calibrated for the specific species. Key parameters to assess include:

    • Platelet Count (PLT)

    • Red Blood Cell Count (RBC)

    • Hemoglobin (HGB)

    • Hematocrit (HCT)

    • White Blood Cell Count (WBC) with differential (neutrophils, lymphocytes, monocytes, etc.)

  • Data Analysis: Compare on-study hematological values to the baseline values for each animal and to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

This compound On-Target Mechanism and Downstream Effects

GNE049_Mechanism GNE049 This compound CBP_p300 CBP/p300 Bromodomain GNE049->CBP_p300 Inhibits Transcription_Complex Transcriptional Complex Formation at Enhancers GNE049->Transcription_Complex Prevents Acetyl_Lysine Acetylated Lysine (e.g., on Histones) CBP_p300->Acetyl_Lysine Binds to Acetyl_Lysine->Transcription_Complex Recruits Gene_Expression Oncogene Expression (e.g., MYC, AR targets) Transcription_Complex->Gene_Expression Activates Tumor_Growth Tumor Growth Suppression Gene_Expression->Tumor_Growth Drives

Caption: this compound inhibits the CBP/p300 bromodomain, preventing transcriptional activation and suppressing tumor growth.

Proposed Signaling Pathway for CBP/p300 Inhibition-Induced Thrombocytopenia

Thrombocytopenia_Pathway cluster_HSC Hematopoietic Stem Cell cluster_MK Megakaryocyte Lineage HSC HSC MK_Progenitor Megakaryocyte Progenitor HSC->MK_Progenitor Differentiation Megakaryocyte Mature Megakaryocyte MK_Progenitor->Megakaryocyte Maturation Platelets Platelets Megakaryocyte->Platelets Proplatelet Formation Thrombocytopenia Thrombocytopenia Platelets->Thrombocytopenia Reduced Number Leads to GNE049 This compound cMyb_p300 c-Myb/p300 Complex GNE049->cMyb_p300 Inhibits cMyb_p300->MK_Progenitor Promotes cMyb_p300->Megakaryocyte Promotes

Caption: this compound-mediated inhibition of p300 disrupts c-Myb/p300 complex function, impairing megakaryopoiesis and leading to thrombocytopenia.

Experimental Workflow for Investigating this compound Toxicity

Toxicity_Workflow cluster_pre Pre-treatment cluster_treatment Treatment Phase cluster_post Post-treatment Animal_Acclimation Animal Acclimation & Handling Baseline_Data Baseline Data Collection (Body Weight, CBC, CNS Score) Animal_Acclimation->Baseline_Data Dosing This compound or Vehicle Administration Baseline_Data->Dosing Daily_Obs Daily Clinical Observations Dosing->Daily_Obs Weekly_Monitoring Weekly Monitoring (Body Weight, CBC, CNS Score) Daily_Obs->Weekly_Monitoring Weekly_Monitoring->Dosing Termination Study Termination & Necropsy Weekly_Monitoring->Termination Tissue_Collection Tissue Collection (GI, Reproductive Organs, etc.) Termination->Tissue_Collection Histopathology Histopathological Analysis Tissue_Collection->Histopathology

Caption: A typical experimental workflow for assessing this compound toxicity in rodent models.

References

Technical Support Center: GNE-049

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for the effective use of GNE-049 in experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective small-molecule inhibitor of the bromodomains (BRD) of the paralog histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1][2][3] The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on proteins, including histones.[2] By binding to the CBP/p300 bromodomains, this compound prevents these proteins from interacting with acetylated histones at gene enhancers and promoters.[1][3] This disrupts the assembly of transcriptional machinery, leading to the downregulation of target gene expression, such as the oncogene MYC and androgen receptor (AR) target genes.[2][3][4][5]

2. Is this compound an inactive control compound?

No, this compound is a highly active and potent inhibitor of CBP/p300. It is crucial for researchers to understand that this compound should not be used as an inactive or negative control in experiments.

3. What should be used as an inactive control for this compound experiments?

The ideal inactive control for this compound would be a structurally similar molecule that does not bind to the CBP/p300 bromodomain. While the search results do not specify a commercially available, designated inactive control for this compound, a common practice in pharmacology is to use a close structural analog that has been shown to be inactive in binding or functional assays. If a specific inactive analog is not available, the vehicle (typically DMSO) is used as a negative control.[4] Researchers may also consider using a mutated form of the target protein that this compound cannot bind to as a genetic control.

4. What are the key experimental applications of this compound?

This compound is primarily used in cancer research, particularly in studies involving castration-resistant prostate cancer (CRPC) and estrogen receptor-positive (ER+) breast cancer.[1][6][7] Key applications include:

  • Inhibiting the proliferation of cancer cell lines, especially those dependent on androgen receptor or estrogen receptor signaling.[1][4][6][7]

  • Studying the role of CBP/p300 in gene regulation and chromatin structure.[1]

  • Investigating mechanisms of resistance to endocrine therapies.[4]

  • Downregulating the expression of key oncogenes like MYC and AR target genes.[3][5]

5. What are the recommended working concentrations for this compound?

The optimal concentration of this compound will vary depending on the cell line and experimental endpoint. However, published studies provide a general range:

  • Cell Viability/Proliferation Assays: Significant inhibition is often observed in the range of 0.1 µM to 1 µM.[4]

  • Gene Expression Analysis (Western Blot/qRT-PCR): Effective downregulation of target genes like MYC has been shown at concentrations as low as 14 nM (EC50 in MV4-11 cells) and up to 1 µM.[3][8]

  • Inhibition of Estrogen-Induced Gene Expression: 250 nM of this compound has been shown to be effective in MCF-7 cells.[6]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

6. How should this compound be prepared and stored?

For cellular experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] According to supplier information, stock solutions can be stored at -20°C for one month or at -80°C for six months.[8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Data Presentation

This compound Potency and Selectivity
TargetAssay TypeIC50 / EC50Reference
CBP Bromodomain TR-FRET Binding Assay1.1 nM[1][2][5][8]
p300 Bromodomain TR-FRET Binding Assay2.3 nM[1][2][3][5]
BRD4(1) Bromodomain TR-FRET Binding Assay4240 nM (4.2 µM)[1][8]
MYC Expression Cellular Assay (MV4-11 cells)14 nM[3][5][8]

This table summarizes the inhibitory potency of this compound against its primary targets and its selectivity over the BET bromodomain protein BRD4.

Experimental Protocols

General Protocol: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

This protocol is a general guideline for assessing the effect of this compound on the proliferation of adherent cancer cells.

Materials:

  • Cancer cell line of interest (e.g., LNCaP, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • 96-well clear-bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 6-8 days, as long-term treatment may be required to observe effects on proliferation).[4][7]

  • Viability Measurement: On the day of analysis, allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control cells to determine the percent viability and plot the results to calculate the IC50 value.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
No effect on cell proliferation or target gene expression 1. Compound concentration is too low.2. Incubation time is too short.3. The cell line is not dependent on CBP/p300 activity.4. This compound degradation.1. Perform a dose-response experiment with a wider range of concentrations.2. Increase the treatment duration; effects on proliferation may take several days.[7]3. Use a positive control cell line known to be sensitive to this compound (e.g., AR-positive prostate cancer cells).[1][2]4. Ensure proper storage of the compound and use freshly prepared dilutions.
High level of cell death at expected effective concentrations 1. Off-target effects.2. The cell line is highly sensitive to CBP/p300 inhibition.3. Central Nervous System (CNS) related toxicity observed in animal models at high doses.[8]1. Lower the concentration of this compound.2. Reduce the treatment duration.3. For in vivo studies, carefully monitor for signs of CNS toxicity and consider using a less brain-penetrant analog like GNE-781 if available.[6]
Inconsistent results between experiments 1. Variability in cell seeding density.2. Inconsistent compound dilutions.3. Freeze-thaw cycles of the stock solution.1. Ensure a consistent number of cells are seeded for each experiment.2. Prepare fresh dilutions for each experiment from a master stock.3. Aliquot the stock solution after the initial preparation to avoid repeated freeze-thaw cycles.
Compound precipitation in media 1. Poor solubility at the tested concentration.2. Final DMSO concentration is too low to maintain solubility.1. Ensure the final DMSO concentration in the culture medium is sufficient (typically ≤ 0.5%) but non-toxic to the cells.2. Vortex the compound dilutions thoroughly before adding to the cells.

Visualizations

GNE_049_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_transcription CBP_p300 CBP/p300 BRD Bromodomain CBP_p300->BRD HAT HAT Domain CBP_p300->HAT DNA Enhancer/Promoter Transcription Target Gene Transcription (e.g., MYC, KLK3) CBP_p300->Transcription co-activates H3K27ac Ac BRD->H3K27ac binds to Blocked Transcription REPRESSED BRD->Blocked inhibition leads to HAT->H3K27ac acetylates TF Transcription Factors (e.g., AR, ERα) TF->CBP_p300 recruits GNE049 This compound GNE049->BRD INHIBITS

Caption: Mechanism of this compound action in the cell nucleus.

Experimental_Workflow cluster_analysis 5. Endpoint Analysis prep 1. Prepare this compound Stock Solution (in DMSO) treat 3. Treat Cells with This compound Dilutions prep->treat seed 2. Seed Cells in Multi-well Plate seed->treat incubate 4. Incubate for Specified Duration treat->incubate prolif Proliferation Assay (e.g., CellTiter-Glo) incubate->prolif western Protein Expression (Western Blot) incubate->western qpcr Gene Expression (qRT-PCR) incubate->qpcr data 6. Data Analysis (e.g., IC50 Calculation) prolif->data western->data qpcr->data

Caption: General experimental workflow for using this compound.

Troubleshooting_Guide start Experiment Yields Unexpected Results q1 Is there NO observable effect? start->q1 q2 Is there EXCESSIVE toxicity? start->q2 q1->q2 No sol1a Increase Concentration q1->sol1a Yes sol2a Decrease Concentration q2->sol2a Yes sol1b Increase Duration sol1a->sol1b sol1c Verify Cell Line Sensitivity sol1b->sol1c sol2b Decrease Duration sol2a->sol2b

Caption: A logical troubleshooting tree for this compound experiments.

References

GNE-049 In Vivo Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GNE-049 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo oral administration of this compound?

A1: this compound is typically formulated as a suspension for oral gavage in mice. A commonly used vehicle is a mixture of 0.5% (w/v) methylcellulose and 0.2% (w/v) Tween 80 in sterile water.[1] It is crucial to ensure the suspension is homogenous before each administration.

Q2: What is a typical oral dosage of this compound in mouse xenograft models?

A2: In preclinical studies involving patient-derived xenograft (PDX) models of prostate cancer, this compound has been administered orally at doses of 25 mg/kg or 30 mg/kg, typically dosed twice daily.

Q3: What are the known in vivo effects of this compound on tumor growth?

A3: In preclinical mouse models of castration-resistant prostate cancer, oral administration of this compound has been shown to significantly suppress tumor growth.[2] It has also been observed to inhibit the expression of androgen receptor (AR) target genes.

Q4: Are there any known toxicities or adverse effects associated with this compound in vivo?

A4: Preclinical studies with this compound and other CBP/p300 bromodomain inhibitors have generally shown them to be well-tolerated at therapeutic doses.[3] However, as with any experimental compound, it is crucial to monitor animals for signs of toxicity, such as weight loss, changes in behavior, or signs of distress. One study noted that no significant weight loss was observed in mice during treatment with a p300/CBP inhibitor. It is important to note that the safety of CBP/p300 inhibitors is still under investigation, and some tolerability challenges have been observed in clinical settings with dual-activity inhibitors.

Troubleshooting Guide

Issue 1: Poor or variable oral bioavailability of this compound.

  • Possible Cause: Improper formulation or administration technique.

  • Troubleshooting Steps:

    • Vehicle Preparation: Ensure the methylcellulose is fully dissolved before adding Tween 80 and this compound. The vehicle should be prepared fresh.

    • Homogenous Suspension: this compound is administered as a suspension. It is critical to vortex or sonicate the formulation before each gavage to ensure a uniform concentration.

    • Gavage Technique: Improper gavage technique can lead to inaccurate dosing or aspiration. Ensure personnel are properly trained in oral gavage procedures for mice. The gavage needle should be of the appropriate size and length for the animal.

    • Fasting: Consider a brief fasting period (e.g., 4 hours) before dosing to reduce variability in gastric emptying, but be mindful of potential effects on animal welfare and the specific study design.

Issue 2: Inconsistent or lower-than-expected tumor growth inhibition.

  • Possible Cause: Suboptimal dosing regimen or issues with the animal model.

  • Troubleshooting Steps:

    • Dose Escalation Study: If efficacy is low, consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your specific model.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct a pilot PK/PD study to correlate plasma and tumor concentrations of this compound with the desired biological effect (e.g., inhibition of target gene expression).

    • Tumor Model Variability: Patient-derived xenograft (PDX) models can exhibit significant heterogeneity. Ensure that the tumor model is well-characterized and expresses the target of this compound (CBP/p300).

    • Frequency of Administration: this compound has been dosed twice daily in some studies. A single daily dose may not be sufficient to maintain therapeutic concentrations.

Issue 3: Observed signs of toxicity in treated animals (e.g., weight loss, lethargy).

  • Possible Cause: Compound-related toxicity or vehicle effects.

  • Troubleshooting Steps:

    • Dose Reduction: If toxicity is observed, reduce the dose of this compound.

    • Vehicle Control: Always include a vehicle-only control group to rule out any adverse effects of the formulation itself.

    • Monitor Animal Health: Implement a comprehensive animal monitoring plan, including daily body weight measurements, clinical observations, and clear humane endpoints.

    • Evaluate Formulation Components: While the recommended vehicle is generally well-tolerated, consider evaluating alternative, well-established vehicle formulations if vehicle-related toxicity is suspected.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueSpeciesDoseRouteReference
Time Points for Blood Collection 0.083, 0.25, 0.5, 1, 3, 8, and 24 hoursSCID.Beige Mice30 mg/kgOral[1]
Cmax Not explicitly statedSCID.Beige Mice30 mg/kgOral
Tmax Not explicitly statedSCID.Beige Mice30 mg/kgOral
AUC Not explicitly statedSCID.Beige Mice30 mg/kgOral
Half-life Not explicitly statedSCID.Beige Mice30 mg/kgOral

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

  • Materials:

    • This compound powder

    • Methylcellulose (0.5% w/v)

    • Tween 80 (0.2% w/v)

    • Sterile, purified water

    • Sterile conical tubes

    • Magnetic stirrer and stir bar or sonicator

  • Procedure:

    • Calculate the required amount of this compound, methylcellulose, and Tween 80 based on the desired concentration and final volume.

    • In a sterile beaker, slowly add the methylcellulose to the sterile water while stirring continuously to avoid clumping. Stir until fully dissolved. This may take several hours.

    • Add Tween 80 to the methylcellulose solution and mix thoroughly.

    • Weigh the required amount of this compound powder and add it to the vehicle.

    • Vortex and/or sonicate the mixture until a homogenous suspension is achieved.

    • Store the formulation at 4°C for up to one week. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.

Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model

  • Animal Model:

    • Use immunodeficient mice (e.g., SCID or nude mice) for xenograft studies.

    • Implant tumor cells or patient-derived tumor fragments subcutaneously.

    • Monitor tumor growth regularly using calipers.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose, 0.2% Tween 80)

    • Group 2: this compound (e.g., 30 mg/kg, administered orally twice daily)

    • Include other control or combination treatment groups as required by the study design.

  • Administration:

    • Administer the vehicle or this compound suspension via oral gavage at the specified dose and schedule.

    • Ensure the volume administered is appropriate for the size of the animal (typically 5-10 mL/kg).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals daily for any signs of toxicity.

    • At the end of the study, euthanize the animals and collect tumors and other tissues for pharmacodynamic and histological analysis.

Visualizations

GNE_049_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Efficacy & PK/PD Evaluation prep1 Prepare Vehicle: 0.5% Methylcellulose 0.2% Tween 80 in H2O prep2 Add this compound Powder prep1->prep2 prep3 Vortex/Sonicate to Create Homogenous Suspension prep2->prep3 admin2 Oral Gavage (e.g., 30 mg/kg BID) prep3->admin2 Use Freshly Prepared Suspension admin1 Select Animal Model (e.g., PDX Mouse) admin1->admin2 eval1 Monitor Tumor Growth and Animal Welfare admin2->eval1 eval2 Collect Blood Samples (Pharmacokinetics) eval1->eval2 eval3 Collect Tumor Tissue (Pharmacodynamics) eval1->eval3

Caption: Experimental workflow for in vivo this compound delivery.

CBP_p300_Signaling cluster_pathway CBP/p300 Signaling Pathway Inhibition by this compound TF Transcription Factors (e.g., AR, MYC) CBP_p300 CBP/p300 TF->CBP_p300 recruits Bromodomain Bromodomain CBP_p300->Bromodomain HAT_domain HAT Domain CBP_p300->HAT_domain Histones Histones Bromodomain->Histones binds acetylated histones HAT_domain->Histones acetylates Acetylation Histone Acetylation Histones->Acetylation Gene_Expression Target Gene Expression (e.g., Proliferation, Survival) Acetylation->Gene_Expression promotes GNE049 This compound GNE049->Bromodomain inhibits

References

Technical Support Center: GNE-049 and Enzalutamide Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the combination of GNE-049, a CBP/p300 bromodomain inhibitor, and enzalutamide, an androgen receptor (AR) signaling inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound with enzalutamide?

A1: Enzalutamide is a potent androgen receptor (AR) signaling inhibitor used in the treatment of prostate cancer.[1][2] However, resistance to enzalutamide can emerge through various mechanisms, including AR amplification, mutations, and the activation of bypass signaling pathways.[3][4] The transcriptional activity of the AR is dependent on co-activator proteins, including the histone acetyltransferases CBP and p300.[4] this compound is a selective inhibitor of the bromodomains of CBP/p300, which are essential for their co-activator function.[5][6] By inhibiting CBP/p300, this compound can suppress AR-mediated gene transcription, even in the context of enzalutamide resistance.[7] The combination of this compound and enzalutamide, therefore, offers a dual targeting of the AR signaling axis, potentially leading to synergistic anti-tumor activity and overcoming resistance.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective small-molecule inhibitor of the bromodomains of the homologous transcriptional co-activators CBP and p300.[5][6] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of CBP/p300 to chromatin and the subsequent acetylation of histone tails, which leads to a more open chromatin structure and transcriptional activation of target genes, including those regulated by the androgen receptor.[6] By competitively binding to the acetyl-lysine binding pocket of the bromodomain, this compound prevents the "reading" of the histone code by CBP/p300, thereby inhibiting their co-activator function and suppressing the expression of key oncogenes like MYC and AR target genes.[7][8]

Q3: What is the mechanism of action of enzalutamide?

A3: Enzalutamide is a second-generation non-steroidal anti-androgen that targets multiple steps in the androgen receptor signaling pathway.[1][2] It acts as a competitive inhibitor of androgen binding to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA and the recruitment of co-activators.[1][2][9] This multi-faceted inhibition effectively blocks androgen-dependent gene expression and proliferation of prostate cancer cells.[10]

Q4: In which experimental models has the this compound and enzalutamide combination been studied?

A4: The combination of this compound and enzalutamide has been evaluated in preclinical models of prostate cancer, including castration-resistant prostate cancer (CRPC) cell lines and patient-derived xenograft (PDX) models.[7] In vitro studies have been conducted in AR-expressing prostate cancer cell lines such as LNCaP and 22RV1.[7] In vivo efficacy has been demonstrated in PDX models of CRPC, where the combination has shown synergistic anti-tumor activity.[7]

Q5: What are the potential off-target effects of this compound?

A5: this compound is a highly selective inhibitor for the bromodomains of CBP/p300 over other bromodomain-containing proteins, such as those in the BET family (e.g., BRD4).[6] However, as with any small molecule inhibitor, the potential for off-target effects should be considered. Since CBP and p300 are global transcriptional regulators involved in numerous cellular processes, their inhibition may have broad effects on gene expression beyond the intended targets. It is advisable to include appropriate controls in your experiments, such as comparing the effects of this compound to those of CBP/p300 knockdown using siRNA or shRNA, to confirm that the observed phenotypes are on-target.

Troubleshooting Guides

Problem 1: Suboptimal synergy observed between this compound and enzalutamide in vitro.
  • Possible Cause 1: Incorrect drug concentrations.

    • Solution: Perform dose-response experiments for each drug individually to determine their respective IC50 values in your specific cell line. Based on these values, design a combination matrix experiment with varying concentrations of both this compound and enzalutamide to identify synergistic, additive, or antagonistic interactions. Synergy can be quantified using methods such as the Bliss independence model or the Chou-Talalay method.

  • Possible Cause 2: Inappropriate cell line.

    • Solution: The synergistic effect of this combination is most pronounced in androgen receptor-dependent prostate cancer cell lines. Confirm that your chosen cell line expresses functional AR. For enzalutamide-resistant models, ensure that the resistance mechanism is one that can be targeted by CBP/p300 inhibition (e.g., AR overexpression).

  • Possible Cause 3: Suboptimal treatment duration.

    • Solution: The effects of epigenetic modifiers like this compound may take longer to manifest than those of direct receptor antagonists. Experiment with different treatment durations (e.g., 48, 72, 96 hours) to find the optimal time point for observing synergistic effects on cell viability or gene expression.

Problem 2: High variability in in vivo tumor growth inhibition with the combination treatment.
  • Possible Cause 1: Inconsistent drug formulation or administration.

    • Solution: Ensure that both this compound and enzalutamide are properly formulated for in vivo use according to established protocols. Administer the drugs consistently at the same time each day and by the correct route (e.g., oral gavage). Prepare fresh drug formulations as required to avoid degradation.

  • Possible Cause 2: Heterogeneity of the tumor model.

    • Solution: If using patient-derived xenografts (PDXs), inherent tumor heterogeneity can lead to variable treatment responses. Increase the number of animals per treatment group to ensure statistical power. Stratify animals into treatment groups based on initial tumor volume to minimize variability.

  • Possible Cause 3: Development of resistance.

    • Solution: Even with combination therapy, resistance can develop over time. Monitor tumor growth closely. If tumors initially respond and then begin to regrow, consider collecting tumor tissue at the end of the study for molecular analysis (e.g., RNA-seq, Western blotting) to investigate potential mechanisms of acquired resistance.

Problem 3: Unexpected toxicity in in vivo studies.
  • Possible Cause 1: Drug dosage is too high.

    • Solution: Conduct a maximum tolerated dose (MTD) study for the combination in your specific mouse strain. Start with lower doses of one or both drugs and escalate gradually while monitoring for signs of toxicity (e.g., weight loss, changes in behavior, signs of distress).

  • Possible Cause 2: Off-target effects.

    • Solution: While this compound is selective, high concentrations or prolonged treatment may lead to off-target effects. If toxicity is observed, consider reducing the dose or the duration of treatment. Perform histological analysis of major organs at the end of the study to assess for any drug-related pathology.

Data Presentation

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LineThis compound IC50 (nM)Enzalutamide SensitivityReference
LNCaP~500Sensitive[7]
22RV1~1000Resistant[7]
VCaPNot ReportedSensitive[11]

Table 2: In Vivo Anti-Tumor Efficacy of this compound and Enzalutamide Combination in a CRPC PDX Model (TM00298)

Treatment GroupTumor Growth Inhibition (%)Duration of Treatment (days)Reference
Enzalutamide2118[7]
This compound5518[7]
This compound + Enzalutamide>100 (regression)21[7]

Experimental Protocols

Cell Viability Assay (WST-1 Assay)
  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate at a density of 3,500 cells per well in 100 µL of complete growth medium.[8] Allow cells to attach overnight.

  • Drug Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound, enzalutamide, or the combination. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 6 days), replacing the drug-containing medium every 3 days.[8]

  • WST-1 Reagent Addition: At the end of the treatment period, add 10 µL of WST-1 reagent to each well.[8]

  • Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound, enzalutamide, or the combination for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., AR, PSA, c-Myc, p-AKT, total AKT, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Xenograft (PDX) Model Study
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID) for tumor implantation.

  • Tumor Implantation: Subcutaneously implant tumor fragments from a prostate cancer PDX line (e.g., TM00298) into the flanks of the mice.[7]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle, enzalutamide alone, this compound alone, this compound + enzalutamide).

  • Drug Administration:

    • Enzalutamide: Administer orally (e.g., by gavage) at a dose of 10-25 mg/kg, daily.

    • This compound: Administer by an appropriate route (e.g., oral gavage or intraperitoneal injection) at a determined effective and well-tolerated dose.

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and harvest the tumors for further analysis (e.g., histology, RNA-seq, Western blotting).

Visualizations

GNE_049_Enzalutamide_Signaling_Pathway Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) Androgen->AR_cytoplasm Binds AR_nucleus AR (Nucleus) AR_cytoplasm->AR_nucleus Translocates ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2, MYC) ARE->Gene_Transcription Activates Proliferation Tumor Growth & Survival Gene_Transcription->Proliferation CBP_p300 CBP/p300 CBP_p300->AR_nucleus Co-activates Enzalutamide Enzalutamide Enzalutamide->Androgen Inhibits Binding Enzalutamide->AR_cytoplasm Inhibits Translocation Enzalutamide->AR_nucleus Inhibits DNA Binding GNE_049 This compound GNE_049->CBP_p300 Inhibits Bromodomain Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Prostate Cancer Cell Lines (LNCaP, 22Rv1) Treatment_invitro Treat with this compound, Enzalutamide, or Combination Cell_Culture->Treatment_invitro Viability_Assay Cell Viability Assay (e.g., WST-1) Treatment_invitro->Viability_Assay Western_Blot Western Blot (AR, PSA, c-Myc) Treatment_invitro->Western_Blot qPCR RT-qPCR (AR Target Genes) Treatment_invitro->qPCR PDX_Model Establish CRPC PDX Model in Mice Randomization Randomize Mice into Treatment Groups PDX_Model->Randomization Treatment_invivo Administer this compound, Enzalutamide, or Combination Randomization->Treatment_invivo Monitoring Monitor Tumor Volume & Animal Health Treatment_invivo->Monitoring Endpoint_Analysis Endpoint Analysis: Tumor Weight, IHC, etc. Monitoring->Endpoint_Analysis

References

Validation & Comparative

GNE-049 vs. A-485: A Comparative Analysis in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the mechanisms and efficacy of two distinct CBP/p300 inhibitors in the context of estrogen receptor-positive (ER+) breast cancer.

This guide provides a comprehensive comparison of GNE-049 and A-485, two prominent inhibitors of the CREB-binding protein (CBP) and p300, which are critical co-activators in ER+ breast cancer. This document summarizes their mechanisms of action, presents key experimental data in a comparative format, and offers detailed protocols for relevant assays.

Introduction: Targeting CBP/p300 in ER+ Breast Cancer

Estrogen receptor alpha (ERα) is a key driver of proliferation in the majority of breast cancers. The transcriptional activity of ERα is highly dependent on the recruitment of co-activators, among which the histone acetyltransferases (HATs) CBP and p300 are crucial. CBP and p300 possess two key functional domains that are amenable to therapeutic targeting: the catalytic HAT domain, responsible for acetylating histones and other proteins, and the bromodomain (BD), which recognizes and binds to acetylated lysine residues.

This compound and A-485 represent two distinct strategies for inhibiting CBP/p300 function. A-485 is a potent and selective inhibitor of the catalytic HAT domain, while this compound is a highly selective inhibitor of the CBP/p300 bromodomain.[1][2] Both compounds have demonstrated efficacy in preclinical models of ER+ breast cancer by disrupting ERα signaling.[3][4]

Mechanism of Action

A-485: Catalytic Inhibition of CBP/p300 HAT Domain

A-485 directly inhibits the histone acetyltransferase activity of CBP/p300 by competing with acetyl-CoA.[5] This leads to a global reduction in histone acetylation, most notably H3K27ac, a mark associated with active enhancers and promoters.[1][6] By inhibiting the HAT domain, A-485 prevents the acetylation of histone and non-histone proteins that are critical for the assembly of the transcriptional machinery at ERα target genes.[7] This results in the downregulation of key oncogenes such as MYC and CCND1 (encoding Cyclin D1), leading to cell cycle arrest and inhibition of proliferation in ER+ breast cancer cells.[3][4]

This compound: Bromodomain-Mediated Inhibition of CBP/p300

This compound selectively binds to the bromodomain of CBP/p300, preventing these proteins from recognizing and binding to acetylated histones.[2] While not a direct inhibitor of the HAT domain, the binding of this compound to the bromodomain allosterically inhibits the acetyltransferase activity of CBP/p300, particularly at enhancer regions.[2] This more targeted inhibition of HAT activity also leads to a significant reduction in H3K27ac at the enhancers of ERα target genes, similarly resulting in the suppression of MYC and CCND1 expression and a block in cell proliferation.[2][3]

Signaling Pathways and Experimental Workflow

Signaling_Pathway cluster_A485 A-485 Pathway cluster_GNE049 This compound Pathway A-485 A-485 CBP/p300 HAT Domain CBP/p300 HAT Domain A-485->CBP/p300 HAT Domain inhibits Cell Proliferation Cell Proliferation A-485->Cell Proliferation inhibits Senescence Senescence A-485->Senescence induces Histone Acetylation (Global) Histone Acetylation (Global) CBP/p300 HAT Domain->Histone Acetylation (Global) catalyzes ERα Target Genes (MYC, CCND1) ERα Target Genes (MYC, CCND1) Histone Acetylation (Global)->ERα Target Genes (MYC, CCND1) activates This compound This compound CBP/p300 Bromodomain CBP/p300 Bromodomain This compound->CBP/p300 Bromodomain inhibits This compound->Cell Proliferation inhibits This compound->Senescence induces HAT Activity (Enhancers) HAT Activity (Enhancers) CBP/p300 Bromodomain->HAT Activity (Enhancers) regulates HAT Activity (Enhancers)->ERα Target Genes (MYC, CCND1) activates ERα ERα ERα->ERα Target Genes (MYC, CCND1) activates ERα Target Genes (MYC, CCND1)->Cell Proliferation promotes

Experimental_Workflow cluster_assays Downstream Assays ER+ Breast Cancer Cell Lines ER+ Breast Cancer Cell Lines Treatment Treatment ER+ Breast Cancer Cell Lines->Treatment Cell Viability Cell Viability Treatment->Cell Viability Western Blot Western Blot Treatment->Western Blot Colony Formation Colony Formation Treatment->Colony Formation Senescence Assay Senescence Assay Treatment->Senescence Assay A-485 A-485 A-485->Treatment This compound This compound This compound->Treatment DMSO (Control) DMSO (Control) DMSO (Control)->Treatment

Comparative Efficacy and Cellular Effects

Both A-485 and this compound have demonstrated potent anti-proliferative effects in ER+ breast cancer cell lines, including MCF-7, T-47D, and BT-474.[3] The primary outcome of treatment with either inhibitor is a reduction in cell growth, often accompanied by the induction of cellular senescence.[3][8]

ParameterA-485This compoundCell LinesReference
Target CBP/p300 HAT DomainCBP/p300 Bromodomain-[1][2]
IC50 (p300) 9.8 nM2.3 nM-[7][9]
IC50 (CBP) 2.6 nM1.1 nM-[7][9]
Effect on ERα Protein DownregulationDownregulationMCF-7, T-47D, BT-474[3]
Effect on c-Myc Expression Attenuation of estrogen-induced upregulationAttenuation of estrogen-induced upregulationMCF-7, T-47D, BT-474[3]
Effect on Cyclin D1 Expression Strong inhibition of estrogen-induced upregulationStrong inhibition of estrogen-induced upregulationT-47D, BT-474[3]
Effect on Cell Growth InhibitionInhibitionMCF-7, T-47D, BT-474[8]
Cellular Outcome SenescenceSenescenceMCF-7[4][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and A-485 in breast cancer cells.

Cell Culture

MCF-7, T-47D, and BT-474 breast cancer cell lines are maintained in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2. For experiments involving estrogen stimulation, cells are typically cultured in phenol red-free DMEM with charcoal-stripped serum for at least 24 hours prior to treatment.

Cell Viability Assay (CellTiter-Glo)
  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound, A-485, or DMSO (vehicle control) for 96 hours.[8]

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Normalize the data to the DMSO-treated control wells to determine the relative cell viability.

Western Blotting
  • Seed cells in 6-well plates and treat with this compound, A-485, or DMSO for the desired time.

  • For estrogen stimulation experiments, starve cells in charcoal-stripped serum-containing medium before treating with the inhibitors and then stimulating with 17β-estradiol (E2).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., against ERα, c-Myc, Cyclin D1, H3K27ac, or a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Colony Formation Assay
  • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Treat the cells with various concentrations of this compound, A-485, or DMSO.

  • Allow the cells to grow for 2-3 weeks, with media changes every 3-4 days.[8]

  • Fix the colonies with a solution of methanol and acetic acid.

  • Stain the colonies with 0.5% crystal violet solution.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Normalize the colony counts to the DMSO-treated control to determine the surviving fraction.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
  • Seed cells in 6-well plates and treat with this compound, A-485, or DMSO for an extended period (e.g., 8 days).[8]

  • Wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

  • Wash the cells again with PBS.

  • Incubate the cells with the SA-β-Gal staining solution (containing X-gal at pH 6.0) at 37°C overnight in a dry incubator (no CO2).

  • Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

  • Quantify the percentage of blue-stained cells out of the total number of cells in multiple fields of view.

Conclusion

Both this compound and A-485 are potent inhibitors of CBP/p300 function that effectively suppress the growth of ER+ breast cancer cells. Their distinct mechanisms of action—catalytic HAT domain inhibition for A-485 and bromodomain inhibition for this compound—both converge on the downregulation of ERα signaling. The choice between these inhibitors for research purposes may depend on the specific scientific question being addressed. A-485 offers a tool for studying the effects of broad CBP/p300 HAT inhibition, while this compound allows for a more targeted investigation of the role of the bromodomain and its influence on HAT activity, particularly at enhancer regions. The experimental data and protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting CBP/p300 in breast cancer.

References

GNE-049 vs. GNE-781: A Comparative Guide to Brain Penetrance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the brain penetrance of two potent and selective CBP/p300 bromodomain inhibitors, GNE-049 and GNE-781. The objective is to present supporting experimental data and methodologies to aid researchers in selecting the appropriate tool compound for their specific in vivo studies, particularly where central nervous system (CNS) exposure is a critical consideration.

Executive Summary

This compound and GNE-781 are structurally related inhibitors of the CREB-binding protein (CBP) and p300 histone acetyltransferases, key regulators of gene transcription. While both compounds exhibit high potency and selectivity for their targets, they were designed with distinct brain penetration profiles. This compound demonstrates significant CNS penetration, which has been associated with adverse neurological effects in preclinical studies. In contrast, GNE-781 was developed as a non-CNS penetrant analogue, making it a more suitable candidate for peripheral applications where CNS side effects are undesirable.

Quantitative Data Comparison

The following table summarizes the key brain penetrance parameters for this compound and GNE-781.

ParameterThis compoundGNE-781Reference
Unbound Brain-to-Plasma Ratio (Kp,uu) 0.43 (in rats)Not reported, described as "non-CNS penetrant"[1]
Observed CNS Effects in vivo Marked hyperactivity and vocalization in ratsNot reported, designed to be devoid of CNS effects[1]

Note: The unbound brain-to-plasma ratio (Kp,uu) is the most accurate measure of brain penetration as it accounts for plasma protein binding and brain tissue binding, reflecting the concentration of free drug available to interact with its target in the CNS. A Kp,uu value close to 1 suggests unrestricted access to the brain, while a value significantly less than 1 indicates restricted penetration.

Experimental Protocols

The determination of brain penetrance for compounds like this compound and GNE-781 typically involves a combination of in vivo pharmacokinetic studies and in vitro permeability assays.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the concentration of the drug in the brain and plasma over time to calculate the brain-to-plasma ratio.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing: The compound is administered intravenously (IV) or orally (PO) at a specific dose.

  • Sample Collection: At predetermined time points post-dose, blood samples are collected (typically via tail vein or cardiac puncture) and brain tissue is harvested.

  • Sample Processing: Blood is processed to plasma. Brain tissue is homogenized.

  • Bioanalysis: The concentration of the compound in plasma and brain homogenate is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The brain and plasma concentration-time profiles are plotted. The area under the curve (AUC) for both brain and plasma is calculated. The unbound fractions in plasma (fu,plasma) and brain (fu,brain) are determined, often through equilibrium dialysis. The Kp,uu is then calculated using the following formula:

    Kp,uu = (AUCbrain,unbound) / (AUCplasma,unbound) = (AUCbrain,total * fu,brain) / (AUCplasma,total * fu,plasma)

In Vitro Permeability Assay (MDCK-MDR1)

Objective: To assess the potential for a compound to be a substrate of the P-glycoprotein (P-gp) efflux transporter, a key component of the blood-brain barrier that actively pumps substrates out of the brain.

Methodology:

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding for P-gp) are used.

  • Cell Culture: The MDCK-MDR1 cells are seeded on a semi-permeable membrane in a transwell plate and cultured to form a confluent monolayer.

  • Bidirectional Transport: The test compound is added to either the apical (top) or basolateral (bottom) side of the monolayer.

  • Sampling: After a defined incubation period (e.g., 1-2 hours), samples are taken from the opposite chamber.

  • Quantification: The concentration of the compound in the receiver compartment is measured by LC-MS/MS.

  • Data Analysis: The apparent permeability (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions is calculated. The efflux ratio (ER) is then determined:

    ER = Papp (B-to-A) / Papp (A-to-B)

    An efflux ratio significantly greater than 2 suggests that the compound is a substrate for P-gp and is likely to be actively transported out of the brain.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for assessing brain penetrance.

GNE_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors TF Transcription Factors (e.g., MYC) CBP_p300 CBP/p300 TF->CBP_p300 recruits HAT Histone Acetyltransferase (HAT) Domain CBP_p300->HAT Bromodomain Bromodomain CBP_p300->Bromodomain Histones Histones HAT->Histones acetylates Acetylation Histone Acetylation Bromodomain->Acetylation recognizes Histones->Acetylation Gene_Expression Gene Expression Acetylation->Gene_Expression promotes GNE_049 This compound GNE_049->Bromodomain inhibit GNE_781 GNE-781 GNE_781->Bromodomain inhibit

Caption: Simplified signaling pathway of CBP/p300 and the inhibitory action of this compound and GNE-781.

Brain_Penetrance_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Conclusion Permeability_Assay MDCK-MDR1 Permeability Assay Efflux_Ratio Determine Efflux Ratio (ER) Permeability_Assay->Efflux_Ratio Kp_uu Calculate Kp,uu Efflux_Ratio->Kp_uu informs PK_Study Rodent Pharmacokinetic Study (IV or PO dosing) Sample_Collection Collect Blood and Brain Samples PK_Study->Sample_Collection Bioanalysis LC-MS/MS Analysis Sample_Collection->Bioanalysis PK_Parameters Calculate Brain and Plasma Concentrations Bioanalysis->PK_Parameters PK_Parameters->Kp_uu Conclusion Conclusion on Brain Penetrance Kp_uu->Conclusion

Caption: Experimental workflow for determining the brain penetrance of a compound.

References

GNE-049 vs. BET Inhibitors in Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GNE-049, a selective CBP/p300 bromodomain inhibitor, and broader Bromodomain and Extra-Terminal (BET) inhibitors for the treatment of prostate cancer. This analysis is based on publicly available preclinical and clinical data.

Introduction: Targeting Epigenetic Regulators in Prostate Cancer

The development of resistance to androgen receptor (AR) targeted therapies in prostate cancer remains a significant clinical challenge. Epigenetic regulators, which control gene expression without altering the DNA sequence, have emerged as promising therapeutic targets. Two key families of epigenetic "reader" proteins, the CREB-binding protein (CBP) and p300, and the Bromodomain and Extra-Terminal (BET) family (including BRD2, BRD3, and BRD4), play crucial roles in driving prostate cancer progression.

This compound is a potent and selective small molecule inhibitor of the bromodomains of CBP and p300. In contrast, BET inhibitors , such as JQ1, ZEN-3694, and OTX015, primarily target the BRD2, BRD3, and BRD4 proteins. This guide will compare the preclinical efficacy, mechanism of action, and potential therapeutic applications of these two classes of epigenetic inhibitors in prostate cancer.

Mechanism of Action: Distinct yet Overlapping Pathways

Both this compound and BET inhibitors function by competitively binding to the bromodomains of their respective target proteins, thereby preventing their interaction with acetylated histones and transcription factors. This leads to the downregulation of key oncogenic gene expression programs.

This compound specifically inhibits the CBP/p300 bromodomains, which are critical co-activators for the androgen receptor. By blocking CBP/p300, this compound disrupts AR-mediated transcription, even in the context of AR splice variants that confer resistance to conventional anti-androgen therapies.[1]

BET inhibitors target the broader BET family of proteins, which are also involved in AR signaling.[2] A key target of BET inhibitors is the c-MYC oncogene, which is frequently overexpressed in prostate cancer.[3][4] Furthermore, BET inhibitors have shown promise in overcoming lineage plasticity, a mechanism of resistance where prostate cancer cells switch from an AR-dependent to a neuroendocrine phenotype.[5][6]

Below is a simplified representation of their signaling pathways:

Inhibitor_Signaling_Pathways Simplified Signaling Pathways of this compound and BET Inhibitors cluster_GNE049 This compound Pathway cluster_BETi BET Inhibitor Pathway GNE049 This compound CBP_p300 CBP/p300 GNE049->CBP_p300 inhibits AR_signaling_GNE AR Signaling CBP_p300->AR_signaling_GNE co-activates Tumor_Growth_GNE Tumor Growth Inhibition AR_signaling_GNE->Tumor_Growth_GNE leads to BETi BET Inhibitors (e.g., JQ1) BET_proteins BET Proteins (BRD2/3/4) BETi->BET_proteins inhibits AR_signaling_BET AR Signaling BET_proteins->AR_signaling_BET co-activates cMYC c-MYC BET_proteins->cMYC regulates Tumor_Growth_BET Tumor Growth Inhibition AR_signaling_BET->Tumor_Growth_BET cMYC->Tumor_Growth_BET

Caption: this compound and BET inhibitor signaling pathways in prostate cancer.

Preclinical Performance: A Head-to-Head Look

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the well-characterized BET inhibitor JQ1 in various prostate cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Cell LineThis compound IC50 (µM)JQ1 IC50 (µM)Reference
LNCaP~1.9~0.2[7],[4]
VCaP~0.65~0.1[7],[4]
22Rv1Not reported~0.5[4]
PC3>10>1[8]
DU145>10>1[8]

Observations:

  • Both this compound and JQ1 show greater potency in androgen receptor-positive (LNCaP, VCaP) versus androgen receptor-negative (PC3, DU145) cell lines.

  • JQ1 generally exhibits lower IC50 values than this compound in the tested cell lines, suggesting higher in vitro potency.

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

Preclinical studies using patient-derived xenografts (PDXs), which more closely mimic human tumors, have demonstrated the in vivo activity of this compound. In one study, oral administration of this compound in a prostate cancer PDX model resulted in a 55% reduction in tumor growth after 18 days.

A direct comparison with a BET inhibitor in the same PDX model is not available in the public domain. However, studies with BET inhibitors have also shown significant tumor growth inhibition in various prostate cancer xenograft models.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide. For detailed step-by-step protocols, please refer to the supplementary materials of the cited publications.

Cell Viability Assay

The cytotoxic effects of this compound and BET inhibitors are typically determined using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Workflow:

Cell_Viability_Assay Cell Viability Assay Workflow cluster_workflow step1 Seed prostate cancer cells in 96-well plates step2 Treat with serial dilutions of inhibitor (this compound or BETi) step1->step2 step3 Incubate for a defined period (e.g., 72 hours) step2->step3 step4 Add CellTiter-Glo® reagent step3->step4 step5 Measure luminescence step4->step5 step6 Calculate IC50 values step5->step6

Caption: Workflow for a typical cell viability assay.
Western Blot Analysis

Western blotting is used to detect changes in the protein levels of key signaling molecules following treatment with this compound or BET inhibitors.

Methodology:

  • Cell Lysis: Prostate cancer cells are treated with the inhibitor or vehicle control for a specified time, then lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., AR, c-MYC, cleaved PARP), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Xenograft (PDX) Studies

In vivo efficacy is assessed using immunodeficient mice bearing prostate cancer PDX models.

Experimental Design:

  • Tumor Implantation: Fragments of patient-derived prostate tumors are surgically implanted subcutaneously into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and receive daily oral doses of this compound, a BET inhibitor, or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, RNA sequencing).

Conclusion and Future Directions

Both this compound and BET inhibitors represent promising therapeutic strategies for prostate cancer, particularly in the context of resistance to current standard-of-care treatments.

  • This compound , with its specific targeting of CBP/p300, offers a distinct mechanism of action that directly impacts androgen receptor signaling. Its efficacy in models of AR therapy resistance is particularly noteworthy.

  • BET inhibitors have a broader activity profile, affecting both AR and c-MYC signaling, and have shown potential in overcoming lineage plasticity, a critical resistance mechanism.

Future research should focus on:

  • Direct Head-to-Head Comparisons: Conducting preclinical studies that directly compare the efficacy and toxicity of this compound with various BET inhibitors in a panel of prostate cancer models.

  • Combination Therapies: Investigating the synergistic potential of combining this compound or BET inhibitors with other targeted agents, such as PARP inhibitors or immunotherapy.

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to either this compound or BET inhibitor therapy.

The continued investigation of these novel epigenetic therapies holds the promise of delivering new and effective treatment options for patients with advanced prostate cancer.

References

A Comparative Analysis of CBP/p300 Bromodomain Inhibitors: GNE-049 vs. CCS1477

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GNE-049 and CCS1477 (inobrodib), two potent and selective small-molecule inhibitors targeting the bromodomains of the paralog histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. These coactivators are critical regulators of gene transcription, and their dysregulation is implicated in numerous cancers, particularly castration-resistant prostate cancer (CRPC) and various hematological malignancies. This document summarizes key performance data from preclinical and clinical studies, details common experimental methodologies, and visualizes the underlying biological pathways.

Executive Summary

Both this compound and CCS1477 are highly potent inhibitors of the CBP/p300 bromodomains, demonstrating low nanomolar efficacy in biochemical assays. They function by competitively inhibiting the bromodomain's recognition of acetylated lysine residues on histones and other proteins, thereby disrupting the assembly of transcriptional machinery at key oncogenic gene loci, such as those for the Androgen Receptor (AR) and MYC.

The primary distinction lies in their developmental stage and available data. This compound is a well-characterized preclinical tool compound with extensive in vitro and in vivo data. CCS1477, also known as inobrodib, has progressed into Phase I/II clinical trials, providing valuable data on its safety, tolerability, and clinical activity in human subjects. While both show efficacy in prostate cancer models, CCS1477 is also being actively investigated for multiple myeloma and other hematological cancers.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and CCS1477, compiled from multiple studies.

Table 1: Biochemical and Cellular Potency
ParameterThis compoundCCS1477 (Inobrodib)Reference(s)
Biochemical Assay
CBP IC₅₀1.1 nM19 nM (IC₅₀)[1][2]
p300 IC₅₀2.3 nM-[1][2]
CBP Kd-1.7 nM[3]
p300 Kd-1.3 nM[3]
Cellular Assay
MYC Expression EC₅₀14 nM (in leukemia cells)-[4]
Proliferation IC₅₀-49 nM (VCaP), 96 nM (22Rv1)[3]
Growth Inhibition GI₅₀-<100 nM (in 12 human myeloma cell lines)[5]
Table 2: Selectivity Profile
ParameterThis compoundCCS1477 (Inobrodib)Reference(s)
BRD4 IC₅₀4240 nM-[1][2]
BRD4 Kd-222 nM[3]
Selectivity Fold
(vs. BRD4)~3850-fold (vs. CBP)~130-fold (vs. CBP)[2][3]

Mechanism of Action and Signaling Pathway

This compound and CCS1477 function by inhibiting the bromodomain of CBP/p300. These proteins are recruited by transcription factors (TFs) like the Androgen Receptor (AR), MYC, and IRF4 to gene enhancer and promoter regions. Once recruited, the histone acetyltransferase (HAT) domain of CBP/p300 acetylates histone tails (e.g., H3K27ac), leading to a more open chromatin structure that facilitates gene transcription. By binding to the bromodomain, these inhibitors prevent CBP/p300 from recognizing acetylated histones, disrupting this cycle of transcriptional activation and suppressing the expression of oncogenes that drive tumor growth and survival.[1][4]

CBP_p300_Inhibition_Pathway cluster_nucleus Cell Nucleus TF Transcription Factors (e.g., AR, MYC, IRF4) CBP_p300 CBP/p300 TF->CBP_p300 Recruits DNA DNA (Enhancer/Promoter) TF->DNA Binds to HAT_domain HAT Domain BRD_domain Bromodomain Histone Histone HAT_domain->Histone Acetylates Ac_Histone Acetylated Histone (H3K27ac) BRD_domain->Ac_Histone Binds to Transcription Oncogene Transcription (e.g., MYC, AR targets) Ac_Histone->Transcription Promotes Inhibitor This compound or CCS1477 Inhibitor->BRD_domain Inhibits

Caption: Mechanism of CBP/p300 bromodomain inhibition.

Experimental Protocols

Detailed, step-by-step protocols are essential for reproducing and comparing experimental findings. Below are methodologies for key assays used to characterize this compound and CCS1477.

Biochemical Bromodomain Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the binding affinity of the inhibitors to the CBP/p300 bromodomain.

  • Principle: The assay measures the disruption of an interaction between a biotinylated histone peptide ligand and a GST-tagged bromodomain protein. Binding of the inhibitor displaces the peptide, leading to a decrease in the FRET signal.

  • Protocol:

    • Reagents: Recombinant His-tagged CBP or p300 bromodomain, biotinylated histone H3 peptide acetylated at K27 (H3K27ac), Europium-labeled anti-His antibody (donor), and APC-labeled streptavidin (acceptor).

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).

    • Compound Preparation: Serially dilute this compound or CCS1477 in DMSO and then into the assay buffer to achieve final concentrations ranging from pM to µM.

    • Assay Plate: In a 384-well plate, add the bromodomain protein, the inhibitor dilution, and the Europium-labeled antibody. Incubate for 15 minutes at room temperature.

    • Detection: Add a mix of the biotinylated histone peptide and APC-labeled streptavidin. Incubate for 60 minutes at room temperature.

    • Readout: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the ratio of the signals and plot against inhibitor concentration to determine the IC₅₀ value.[6]

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of the inhibitors on the growth and viability of cancer cell lines.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Protocol:

    • Cell Plating: Seed cancer cells (e.g., 22Rv1, VCaP, or multiple myeloma lines) in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of this compound or CCS1477 (typically ranging from 1 nM to 10 µM) or DMSO as a vehicle control.

    • Incubation: Incubate the plate for a specified period (e.g., 72 to 144 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well (volume equal to the culture medium volume).

    • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Readout: Measure luminescence using a plate-reading luminometer. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ or GI₅₀.[3]

Western Blot for Biomarker Analysis

This method is used to detect changes in protein levels of key downstream targets like AR, c-Myc, and histone acetylation marks (H3K27ac).

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific primary antibodies.

  • Protocol:

    • Cell Treatment and Lysis: Treat cells (e.g., DU145, 22Rv1) with the desired concentrations of inhibitor or DMSO for a specified time (e.g., 24-72 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-AR, anti-c-Myc, anti-H3K27ac, and a loading control like anti-vinculin or anti-GAPDH) overnight at 4°C.

    • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[7]

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for comparing the efficacy of two inhibitors like this compound and CCS1477.

Inhibitor_Comparison_Workflow start Start: Hypothesis biochem 1. Biochemical Assays (TR-FRET) - Determine IC₅₀/K_d - Assess Selectivity start->biochem Test Inhibitors cell_lines 2. Cell-Based Assays - Proliferation (CellTiter-Glo) - Apoptosis (Caspase Assay) biochem->cell_lines Validate in Cells data_analysis 5. Data Analysis & Comparison biochem->data_analysis biomarker 3. Target Engagement & Downstream Effects - Western Blot (H3K27ac, MYC) - qPCR (AR target genes) cell_lines->biomarker Confirm Mechanism cell_lines->data_analysis invivo 4. In Vivo Efficacy (Xenograft Models) - Tumor Growth Inhibition - PK/PD Analysis biomarker->invivo Evaluate in Animal Model biomarker->data_analysis invivo->data_analysis conclusion Conclusion: Select Lead Compound data_analysis->conclusion

Caption: Preclinical workflow for comparing epigenetic inhibitors.

Conclusion

Both this compound and CCS1477 are invaluable tools for studying the function of CBP/p300 in cancer.

  • This compound stands out for its exceptional selectivity over BRD4 and serves as a robust preclinical reference compound. Data suggests it is highly effective at inhibiting androgen receptor signaling and the growth of AR-dependent prostate cancer cells.[1][2]

  • CCS1477 (Inobrodib) has demonstrated a promising and manageable safety profile in early clinical trials, with objective responses observed in heavily pre-treated patients with multiple myeloma and T-cell lymphoma.[5][8][9] Its oral bioavailability and proven anti-tumor activity in vivo make it a significant clinical candidate.[3][10]

For researchers in the discovery phase, this compound offers a highly selective probe for interrogating CBP/p300 biology. For those in translational and clinical development, the data on CCS1477 provides a strong rationale for its continued investigation as a potential therapy for advanced cancers, particularly in CRPC and hematological malignancies where AR, MYC, or IRF4 are key drivers.

References

GNE-049 as a Warhead for PROTACs: A Comparative Guide to CBPD-409 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic degradation of cellular proteins via Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. A critical component of any PROTAC is its "warhead," the ligand that selectively binds to the protein of interest. This guide provides a comparative analysis of GNE-049, a potent bromodomain inhibitor of the transcriptional coactivators CBP and p300, when utilized as a warhead in the PROTAC CBPD-409. We will objectively compare the performance of CBPD-409 with alternative PROTACs targeting CBP/p300 that employ different warheads, supported by experimental data and detailed protocols.

This compound: A High-Affinity Warhead for CBP/p300

This compound is a highly potent and selective inhibitor of the CBP and p300 bromodomains, with IC50 values of 1.1 nM and 2.3 nM, respectively[1][2]. Its high affinity and selectivity make it an attractive candidate for use as a warhead in PROTAC design. By incorporating this compound, a PROTAC can effectively recruit the CBP/p300 proteins to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.

CBPD-409: A this compound-Based PROTAC

CBPD-409 is a novel, orally active PROTAC that utilizes this compound as its warhead to target CBP/p300 for degradation[3]. It employs a linker connected to a ligand for the Cereblon (CRBN) E3 ligase[3]. This design has demonstrated remarkable potency in degrading both p300 and CBP proteins.

Performance Comparison of p300/CBP PROTACs

The efficacy of a PROTAC is determined by several key parameters, including its degradation potency (DC50), maximal degradation (Dmax), and its downstream biological effects, such as anti-proliferative activity (IC50). The following table summarizes the performance of CBPD-409 in comparison to its parent inhibitor this compound and other p300/CBP targeting PROTACs with different warheads.

CompoundWarheadE3 Ligase LigandTarget(s)DC50 (nM)Dmax (%)IC50 (nM) (Cell Line)Reference(s)
This compound This compoundN/A (Inhibitor)CBP/p300N/AN/AVaries[1][2]
CBPD-409 This compoundThalidomide (CRBN)CBP/p3000.2-0.4>951.2-2.0 (VCaP, LNCaP, 22Rv1)[3]
JET-209 GNE-207 (this compound analog)UndisclosedCBP/p300CBP: 0.05, p300: 0.2>95Subnanomolar to low nanomolar (Leukemia cell lines)[4][5]
QC-182 CCS1477Undisclosedp300/CBPPotent (specific values not provided)Potent (specific values not provided)More potent than parental inhibitor[6]
dCE-2 3-methyl-cinnoline derivativeThalidomide (CRBN)CBP/p30040>85Not specified[7][8]
JQAD1 A-485Undisclosedp300 (selective)Not specifiedNot specifiedNot specified[9][10]
Peptide-PROTAC PeptideUndisclosedp300 (selective)Not specifiedNot specifiedPotent in AR+ and AR- prostate cancer cells[9]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to visualize and quantify the degradation of target proteins following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by boiling. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CBP or anti-p300) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values can be calculated by fitting the dose-response data to a nonlinear regression curve.

Quantitative Proteomics using Mass Spectrometry

This method provides a global and unbiased assessment of protein degradation and selectivity.

  • Sample Preparation: Treat cells with the PROTAC of interest at various concentrations and time points. Harvest the cells and lyse them.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis: Identify and quantify the peptides and proteins using specialized software. Compare the protein abundance between treated and control samples to determine the extent of degradation and identify any off-target effects.

Cell Viability Assay (IC50 Determination)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the PROTAC or inhibitor for a specified duration (e.g., 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay allows for the real-time monitoring of the formation of the PROTAC-induced ternary complex (Target Protein-PROTAC-E3 Ligase).

  • Cell Line Engineering: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • Assay Preparation: Seed the engineered cells in a 96-well plate. Add the HaloTag® NanoBRET® 618 Ligand to the cells.

  • PROTAC Addition: Add the PROTAC compound at various concentrations to the wells.

  • Signal Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal over time using a plate reader equipped for BRET detection. An increase in the BRET signal indicates the formation of the ternary complex.

  • Data Analysis: Analyze the kinetic and dose-dependent BRET data to assess the efficiency and stability of ternary complex formation.

Visualizing Key Processes and Pathways

To further elucidate the mechanisms discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (e.g., CBPD-409) POI Target Protein (CBP/p300) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase binds (E3 Ligand) Proteasome Proteasome POI->Proteasome Targeted for Degradation E3_Ligase->POI Ub Ubiquitin Ub->POI Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

Caption: Mechanism of action for a PROTAC like CBPD-409.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-CBP/p300) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Quantification (DC50/Dmax) detection->analysis

Caption: Experimental workflow for Western Blot analysis.

p300_CBP_Signaling_Pathway TF Transcription Factors (e.g., AR, MYC) p300_CBP p300/CBP TF->p300_CBP recruits Histones Histones p300_CBP->Histones Acetylates (HAT activity) Chromatin Chromatin Remodeling Histones->Chromatin Transcription Gene Transcription Chromatin->Transcription Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth PROTAC PROTAC (e.g., CBPD-409) PROTAC->p300_CBP induces degradation

Caption: Simplified p300/CBP signaling pathway and PROTAC intervention.

Conclusion

This compound serves as a highly effective warhead for the development of potent and selective PROTAC degraders of CBP/p300, as exemplified by CBPD-409. The data presented in this guide demonstrates that PROTAC-mediated degradation of CBP/p300 can lead to significantly enhanced anti-proliferative effects compared to simple inhibition of their bromodomain activity. The comparison with other PROTACs utilizing different warheads highlights the ongoing innovation in this field, with each approach offering unique advantages in terms of potency, selectivity, and pharmacological properties. The provided experimental protocols and diagrams offer a foundational resource for researchers aiming to evaluate and develop novel PROTACs targeting CBP/p300 and other challenging therapeutic targets.

References

GNE-049 in Cancer Therapy: A Comparative Analysis of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of GNE-049, a potent and selective bromodomain inhibitor of the histone acetyltransferases CBP and p300, against other therapeutic alternatives in various cancer models. The experimental data cited herein highlights the mechanism of action and potential therapeutic applications of this compound, particularly in castration-resistant prostate cancer (CRPC) and estrogen receptor-positive (ER+) breast cancer.

I. Comparative Efficacy of this compound

This compound has demonstrated significant anti-proliferative effects in several cancer cell lines and in vivo models. Its efficacy is often compared to other CBP/p300 inhibitors, BET bromodomain inhibitors, and standard-of-care therapies.

Table 1: In Vitro Potency and Cellular Activity of this compound and Comparators
CompoundTarget(s)CBP IC₅₀ (nM)p300 IC₅₀ (nM)MYC Expression EC₅₀ (nM) in MV-4-11 cellsCell Line SpecificityReference
This compound CBP/p300 Bromodomain1.12.314AR-positive prostate cancer, ER-positive breast cancer[1][2][3]
GNE-781 CBP/p300 Bromodomain0.941.26.6Leukemia[3]
CCS1477 (Inobrodib) CBP/p300 Bromodomain1.7 (Kd)1.3 (Kd)Not specifiedProstate cancer[1]
A-485 CBP/p300 HAT DomainNot applicableNot applicableNot specifiedAcute myeloid leukemia, multiple myeloma, non-Hodgkin's lymphoma, breast cancer[3][4]
JQ1 BET Bromodomain (BRD4)4240 (for BRD4)Not applicableNot specifiedNUT midline carcinoma, various cancers[2][3]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of a biological or biochemical function. EC₅₀ is the concentration of a drug that gives a half-maximal response. Kd represents the dissociation constant.

Table 2: In Vivo Anti-Tumor Activity of this compound in Prostate Cancer Patient-Derived Xenograft (PDX) Models
PDX ModelTreatmentTumor Growth Inhibition (TGI)Duration of TreatmentReference
TM00298This compound55%18 days[5]
TM00298Enzalutamide21%18 days[5]
LuCaP-77This compound86%21 days[5]
LuCaP-77This compound + Enzalutamide106%21 days[5]
LuCaP-96.1This compound75%21 days[5]
LuCaP-96.1This compound + Enzalutamide118%21 days[5]
LuCAP-35VThis compound91%21 days[5]
LuCAP-35VThis compound + Enzalutamide105%21 days[5]

II. Mechanism of Action of this compound

This compound selectively binds to the bromodomain of CBP and p300, preventing these coactivators from recognizing acetylated lysine residues on histones and other proteins.[1] This disrupts the formation of transcriptional complexes at enhancers and promoters of key oncogenes, leading to the downregulation of their expression.[6] A primary target of this inhibition is the signaling pathway driven by the androgen receptor (AR) in prostate cancer and the estrogen receptor (ER) in breast cancer.

GNE049_Mechanism cluster_nucleus Cell Nucleus cluster_enhancer Enhancer Region Histone Histone Tail (Acetylated Lysine) CBP_p300 CBP/p300 CBP_p300->Histone binds to RNA_Pol_II RNA Pol II CBP_p300->RNA_Pol_II activates AR_ER AR / ER AR_ER->CBP_p300 recruits Oncogene Oncogene Transcription (e.g., MYC, AR/ER targets) RNA_Pol_II->Oncogene initiates GNE049 This compound GNE049->CBP_p300 inhibits bromodomain

This compound inhibits CBP/p300 binding to acetylated histones.

III. Key Experimental Protocols

Cell Viability and Proliferation Assays
  • Objective: To determine the effect of this compound on the growth and survival of cancer cells.

  • Method: Cancer cell lines (e.g., LNCaP, 22Rv1 for prostate cancer; MCF-7, T-47D for breast cancer) are seeded in multi-well plates.[4][6] Cells are treated with a dose range of this compound or comparator compounds for a specified period (e.g., 6-8 days).[4][5] Cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo, which quantifies ATP levels.[4][5] For proliferation assays, cell numbers are counted at the end of the treatment period.[4] Colony formation assays are also used for long-term effects, where cells are treated for 2-3 weeks, and the resulting colonies are stained and quantified.[4]

Gene Expression Analysis (RNA-Seq and qPCR)
  • Objective: To assess the impact of this compound on the transcription of target genes.

  • Method: Cells are treated with this compound, a comparator drug (e.g., enzalutamide), or a vehicle control (DMSO) for a defined time (e.g., 24 hours).[5] Total RNA is then extracted and purified. For quantitative PCR (qPCR), reverse transcription is performed to generate cDNA, followed by PCR with primers specific to target genes (e.g., KLK3, TMPRSS2, MYC).[6][7] For a global view of transcriptional changes, RNA sequencing (RNA-Seq) is performed.[5] The resulting data is analyzed to identify differentially expressed genes and enriched pathways.[5]

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cancer Cell Lines (Prostate, Breast) Treatment Treat with this compound or Comparators Cell_Culture->Treatment PDX_Model Patient-Derived Xenograft (PDX) Models Cell_Culture->PDX_Model informs Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Gene_Expression RNA Extraction (for qPCR or RNA-Seq) Treatment->Gene_Expression Animal_Treatment Treat with this compound +/- Enzalutamide PDX_Model->Animal_Treatment Tumor_Measurement Measure Tumor Volume Animal_Treatment->Tumor_Measurement TGI_Analysis Calculate Tumor Growth Inhibition (TGI) Tumor_Measurement->TGI_Analysis

Preclinical evaluation workflow for this compound.
In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Method: Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are often used.[5] Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, a comparator drug (e.g., enzalutamide) alone, or a combination of this compound and the comparator.[5] Tumor volumes are measured regularly (e.g., twice weekly) throughout the study.[5] At the end of the treatment period, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.[5]

IV. This compound in Androgen and Estrogen Receptor Signaling

A key finding from preclinical studies is the ability of this compound to suppress the transcriptional activity of nuclear hormone receptors critical for the growth of specific cancers.

Androgen Receptor (AR) Signaling in Prostate Cancer

In castration-resistant prostate cancer (CRPC), AR signaling remains a primary driver of tumor growth, even in low androgen environments. This compound has been shown to inhibit the proliferation of AR-positive prostate cancer cells and repress the expression of AR target genes.[5][6] This effect is observed even in cells expressing AR splice variants that lack the ligand-binding domain, a common mechanism of resistance to drugs like enzalutamide.[1][8] The combination of this compound with enzalutamide has shown synergistic anti-tumor activity in some PDX models.[5]

Estrogen Receptor (ER) Signaling in Breast Cancer

In ER-positive breast cancer, the estrogen receptor drives the expression of genes essential for cell proliferation, such as MYC and CCND1 (Cyclin D1).[7] this compound, along with the CBP/p300 HAT inhibitor A-485, has been demonstrated to downregulate ER protein levels and attenuate the estrogen-induced upregulation of c-Myc and Cyclin D1.[7] This leads to the inhibition of ER-positive breast cancer cell growth, often by inducing senescence.[4]

Signaling_Pathway_Inhibition Androgen_Estrogen Androgen / Estrogen AR_ER AR / ER Androgen_Estrogen->AR_ER activates CBP_p300 CBP/p300 AR_ER->CBP_p300 recruits Transcription Transcription of Target Genes (MYC, KLK3, etc.) CBP_p300->Transcription co-activates Proliferation Cancer Cell Proliferation Transcription->Proliferation drives GNE049 This compound GNE049->CBP_p300 inhibits

This compound disrupts AR and ER-driven oncogenic signaling.

V. Conclusion

This compound is a highly potent and selective inhibitor of the CBP/p300 bromodomains with significant preclinical activity against hormone-driven cancers. Its mechanism of action, centered on the disruption of key oncogenic transcription factor signaling, provides a strong rationale for its continued investigation. Comparative data suggests that this compound may offer an advantage over or work synergistically with existing therapies, particularly in settings of treatment resistance. The experimental protocols outlined provide a basis for the continued evaluation of this compound and other CBP/p300 inhibitors in the drug development pipeline.

References

GNE-049: A Comparative Analysis of Selectivity for CBP/p300 Over BRD4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small-molecule inhibitor GNE-049, focusing on its selectivity for the bromodomains of the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300 over the bromodomain and extra-terminal domain (BET) family member BRD4. The following sections present quantitative data, detailed experimental protocols, and visualizations to elucidate the compound's performance and mechanism.

Data Presentation: Inhibitory Potency and Selectivity

This compound is a potent inhibitor of the CBP and p300 bromodomains.[1][2][3][4] Its selectivity over other bromodomain-containing proteins, particularly BRD4, is a key characteristic. The inhibitory activity of this compound, as determined by biochemical assays, is summarized in the table below.

Target BromodomainIC50 (nM)Selectivity over BRD4 (fold)
CBP 1.1[1][2][3][4][5]~3850
p300 2.3[1][2][3][4][5]~1843
BRD4 4240[1][2]1

IC50 values represent the concentration of the inhibitor required to reduce the binding of a fluorescently labeled ligand to the target protein by 50%.

The data clearly demonstrates that this compound is exquisitely selective for the bromodomains of CBP and p300, with a remarkable 3,850-fold higher potency for CBP compared to BRD4.[1][5] This high degree of selectivity is critical for minimizing off-target effects that can arise from the inhibition of the ubiquitously expressed BET family proteins.

Experimental Protocols

The quantitative data presented above was primarily generated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay.

TR-FRET Bromodomain Binding Assay

This assay is designed to measure the ability of a test compound to disrupt the interaction between a bromodomain and its natural ligand, an acetylated histone peptide.

  • Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium chelate) and an acceptor fluorophore (e.g., APC) when they are in close proximity. A biotinylated, acetylated histone peptide is bound to streptavidin-APC (the acceptor), and a His-tagged bromodomain protein is bound to an anti-His antibody labeled with Europium (the donor). When the bromodomain binds to the acetylated peptide, the donor and acceptor are brought close together, resulting in a high TR-FRET signal.

  • Methodology:

    • Recombinant His-tagged bromodomains (CBP, p300, or BRD4) are incubated with a biotinylated small-molecule ligand or acetylated histone peptide.

    • A Europium-labeled anti-His antibody (donor) and streptavidin-labeled allophycocyanin (APC) (acceptor) are added to the mixture.

    • Test compounds, such as this compound, are added in a serial dilution.

    • If the test compound binds to the bromodomain, it competes with the biotinylated ligand, preventing the association of the donor and acceptor fluorophores.[1] This leads to a decrease in the TR-FRET signal.

    • The IC50 value is calculated by plotting the TR-FRET signal against the concentration of the test compound.

Bioluminescence Resonance Energy Transfer (BRET) Cellular Assay

To confirm target engagement within a cellular context, a BRET assay was utilized.

  • Principle: This assay measures protein-protein interactions in living cells. One protein is fused to a luciferase (e.g., NanoLuc), and the other is fused to a fluorescent protein (e.g., HaloTag with a fluorescent ligand). When the proteins interact, the energy from the luciferase's substrate oxidation is transferred to the fluorescent protein, which then emits light at its characteristic wavelength.

  • Methodology for this compound:

    • HEK293 cells were transfected with constructs for a CBP-luciferase fusion protein and a tagged histone H3 construct.

    • This compound was added to the cells at various concentrations.

    • The BRET signal was measured to determine the extent to which this compound could disrupt the interaction between CBP and histone H3 in a cellular environment.[1] this compound displayed a potent EC50 of 12 nM in this assay.[1]

Mandatory Visualizations

Signaling Pathway of this compound in Prostate Cancer

GNE049_Pathway cluster_nucleus Cell Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (DNA) AR->ARE binds Androgen Androgen Androgen->AR binds & activates CBP_p300 CBP/p300 ARE->CBP_p300 recruits Histones Histones CBP_p300->Histones acetylates (HAT activity) Transcription AR Target Gene Transcription CBP_p300->Transcription co-activates GNE049 This compound GNE049->CBP_p300 inhibits bromodomain Ac_Histones Acetylated Histones (H3K27ac) BRD4 BRD4 Ac_Histones->BRD4 binds PolII RNA Pol II BRD4->PolII recruits/activates PolII->Transcription initiates

Caption: this compound inhibits CBP/p300, preventing histone acetylation and AR-mediated gene transcription.

Experimental Workflow for TR-FRET Assay

TR_FRET_Workflow cluster_assay TR-FRET Assay Components cluster_reaction Reaction & Measurement Bromodomain His-tagged Bromodomain (e.g., CBP, BRD4) No_Inhibitor No Inhibitor: Bromodomain-Ligand Binding -> High FRET Signal Bromodomain->No_Inhibitor With_Inhibitor With this compound: Binding Disrupted -> Low FRET Signal Bromodomain->With_Inhibitor Ligand Biotinylated Ac-Histone Peptide Ligand->No_Inhibitor Ligand->With_Inhibitor Donor Eu-Ab (Donor) Donor->No_Inhibitor Acceptor SA-APC (Acceptor) Acceptor->No_Inhibitor GNE049 This compound (Inhibitor) GNE049->With_Inhibitor Measurement Measure TR-FRET Signal No_Inhibitor->Measurement With_Inhibitor->Measurement

Caption: Workflow of the TR-FRET assay to measure inhibitor potency against bromodomains.

Conclusion

The experimental data robustly supports the classification of this compound as a highly potent and selective inhibitor of the CBP/p300 bromodomains. Its minimal activity against BRD4 at therapeutic concentrations suggests a lower potential for the on-target toxicities associated with pan-BET inhibitors. This impressive selectivity profile makes this compound a valuable chemical probe for studying the specific biological roles of CBP/p300 and a promising therapeutic candidate for diseases driven by CBP/p300 activity, such as certain forms of castration-resistant prostate cancer.[3][5] The detailed methodologies provided herein offer a basis for the replication and validation of these findings in other research settings.

References

GNE-049 Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-049 combination therapies, supported by preclinical experimental data. The information is presented to facilitate informed decisions in the advancement of cancer therapeutics.

This compound, a potent and selective small molecule inhibitor of the bromodomain of transcriptional coactivators CBP and p300, has emerged as a promising agent in oncology. Its mechanism of action, which involves the disruption of key oncogenic transcriptional programs, has prompted investigation into its efficacy in combination with other targeted therapies. This guide summarizes key preclinical findings, focusing on combination strategies in prostate and breast cancer, and provides detailed experimental protocols and visual representations of the underlying biological pathways and workflows.

Performance Comparison of this compound Combination Therapies

The following tables summarize the quantitative data from preclinical studies evaluating this compound in combination with other anti-cancer agents.

Table 1: In Vitro Efficacy of this compound Combinations in Prostate Cancer Cell Lines
Cell LineCombination AgentAssayThis compound IC₅₀ (nM)Combination EffectReference
LNCaPEnzalutamideCell ViabilityNot specifiedNot strongly synergistic[1]
22RV1EnzalutamideCell ViabilityNot specifiedNot specified[1]
VCaPEnzalutamideCell ViabilityNot specifiedNot specified[1]
LNCaPJQ1Cell ViabilityNot specifiedModerately synergistic[1]
VCaPCBPD-409Cell Viability~1000CBPD-409 is more potent[2][3]
LNCaPCBPD-409Cell Viability>1000CBPD-409 is more potent[2][3]
22Rv1CBPD-409Cell Viability~1000CBPD-409 is more potent[2][3]
Table 2: In Vivo Efficacy of this compound and Enzalutamide Combination in Prostate Cancer Patient-Derived Xenograft (PDX) Models[1]
PDX ModelTreatment GroupTumor Growth Inhibition (%)
TM00298This compound55
TM00298Enzalutamide21
LuCaP-77This compound86
LuCaP-77Enzalutamide53
LuCaP-77This compound + Enzalutamide106 (additive)
LuCaP-96.1This compound75
LuCaP-96.1Enzalutamide39
LuCaP-96.1This compound + Enzalutamide118 (additive)
LuCAP-35VThis compound91
LuCAP-35VEnzalutamideNot specified
LuCAP-35VThis compound + Enzalutamide105 (additive)
Table 3: Efficacy of this compound in Estrogen Receptor-Positive (ER+) Breast Cancer Cells
Cell LineCombination AgentAssayEndpointResultReference
MCF-7A-485 (HATi)Gene ExpressionMYC mRNA repressionBoth agents repress estrogen-induced MYC expression[4]
T-47DA-485 (HATi)Protein Expressionc-Myc & Cyclin D1 downregulationBoth agents attenuate estrogen-induced upregulation[4]
BT-474A-485 (HATi)Protein Expressionc-Myc & Cyclin D1 downregulationBoth agents attenuate estrogen-induced upregulation[4]
MCF-7-Cell ViabilityIC₅₀> 100 µM[5]
MDA-MB-231-Cell ViabilityIC₅₀Not sensitive[5]

Signaling Pathways and Mechanisms of Action

The anti-tumor activity of this compound stems from its ability to inhibit the bromodomain of CBP and p300, which are critical coactivators for various transcription factors, including the androgen receptor (AR) and estrogen receptor (ER).

Androgen Receptor (AR) Signaling Pathway

In prostate cancer, AR signaling is a key driver of tumor growth and survival. Upon binding to androgens, the AR translocates to the nucleus and recruits coactivators, including CBP/p300, to regulate the expression of target genes that promote cell proliferation. This compound disrupts this process by preventing the "reading" of acetylated histones by the CBP/p300 bromodomain, thereby inhibiting AR-mediated transcription.[6][7][8][9]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP binds AR AR AR_dimer AR Dimer AR->AR_dimer dimerizes HSP HSP AR_HSP->AR dissociates AR_HSP->HSP ARE ARE (DNA) AR_dimer->ARE binds CBP_p300 CBP/p300 ARE->CBP_p300 recruits Transcription Target Gene Transcription CBP_p300->Transcription activates GNE049 This compound GNE049->CBP_p300 inhibits bromodomain CBP_p300_Transcription TF Transcription Factor DNA DNA (Promoter/Enhancer) TF->DNA binds CBP_p300 CBP/p300 DNA->CBP_p300 recruits Histones Histones CBP_p300->Histones acetylates (HAT activity) RNAPII RNA Pol II Complex CBP_p300->RNAPII recruits Ac_Histones Acetylated Histones Histones->Ac_Histones Ac_Histones->CBP_p300 enables binding via bromodomain mRNA mRNA RNAPII->mRNA transcribes GNE049 This compound GNE049->CBP_p300 inhibits bromodomain Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add this compound and/or combination drug incubate1->add_compounds incubate2 Incubate for 72h add_compounds->incubate2 add_ctg Add CellTiter-Glo® reagent incubate2->add_ctg shake Shake for 2 min add_ctg->shake incubate3 Incubate at RT for 10 min shake->incubate3 read_luminescence Read luminescence incubate3->read_luminescence analyze Analyze data (calculate IC50) read_luminescence->analyze end End analyze->end

References

GNE-049 in the Crosshairs: A Comparative Guide to Targeting Androgen Receptor Splice Variants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-049 and other emerging strategies aimed at neutralizing androgen receptor (AR) splice variants, a key driver of resistance in castration-resistant prostate cancer (CRPC).

The landscape of prostate cancer treatment is continually evolving, with a significant focus on overcoming the challenges posed by constitutively active androgen receptor (AR) splice variants, most notably AR-V7. These truncated forms of the AR lack the ligand-binding domain, rendering them insensitive to conventional anti-androgen therapies. This compound, a potent and selective inhibitor of the CBP/p300 bromodomains, has emerged as a promising therapeutic agent by indirectly targeting the transcriptional activity of both full-length AR and its splice variants. This guide will delve into the mechanism and performance of this compound, comparing it with other therapeutic modalities targeting this critical resistance pathway, supported by experimental data and detailed protocols.

Mechanism of Action: Indirect Inhibition of AR Splice Variant Activity

This compound exerts its effect not by directly binding to AR or its splice variants, but by inhibiting the bromodomains of the closely related transcriptional coactivators, CREB-binding protein (CBP) and p300. These proteins are crucial for acetylating histones and other transcription factors, leading to a more open chromatin structure that facilitates gene expression. By inhibiting CBP/p300, this compound effectively reduces the transcriptional output of genes driven by AR and its splice variants, thereby impeding tumor growth.[1]

dot

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR_V7 AR Splice Variants (e.g., AR-V7) ARE Androgen Response Element (ARE) AR_V7->ARE Binds to CBP_p300 CBP/p300 CBP_p300->ARE Coactivates Target_Genes Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Target_Genes Initiates Tumor_Growth Tumor Growth Target_Genes->Tumor_Growth Promotes GNE_049 This compound GNE_049->CBP_p300 Inhibits

This compound inhibits AR-V7-driven transcription by targeting CBP/p300.

Performance Comparison: this compound vs. Alternative Strategies

The pursuit of effective AR splice variant inhibitors has led to the exploration of multiple therapeutic avenues. This section compares this compound with other key strategies, presenting available quantitative data to facilitate an objective assessment.

Therapeutic StrategyCompound ExampleTargetPotency (IC50/Kd)Cell Proliferation Inhibition (IC50)Key Findings
CBP/p300 Bromodomain Inhibition This compound CBP/p300 BromodomainsCBP: 1.1 nM (IC50)p300: 2.3 nM (IC50)[2]-Represses AR target gene expression in AR-V7 expressing cells (22RV1).[1][2]
CBP/p300 Bromodomain Inhibition CCS1477CBP/p300 Bromodomainsp300: 1.3 nM (Kd)CBP: 1.7 nM (Kd)[3]22Rv1: 96 nMVCaP: 49 nM[3]Down-regulates AR-FL, AR-V7, and c-Myc protein in 22Rv1 cells.[3]
BET Bromodomain Inhibition ZEN-3694BRD2/3/4-Synergistic with enzalutamide.Down-regulates expression of AR-signaling, AR splice variants, and MYC.[4][5]
AR N-Terminal Domain (NTD) Inhibition EPI-001AR NTD~6 µM (for AR NTD transactivation)[6]LNCaP95 (AR-V7+): ~25 µM[7]Directly binds to the AR NTD to inhibit transcriptional activity.[7]
Polo-like Kinase 1 (PLK1) Inhibition Onvansertib (BI2536)PLK1-Synergistic with abiraterone in AR-V7+ cells.[8]Synergistically disrupts mitosis and kills cancer cells in combination with abiraterone.[8]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments.

Western Blot for AR-V7 Detection

This protocol is essential for determining the effect of inhibitors on AR-V7 protein expression levels.

dot

start Start: Cell Lysis protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE (Separation by size) protein_quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-AR-V7) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Image Analysis detection->end

Workflow for Western Blot analysis of AR-V7 protein.

Protocol:

  • Cell Lysis: Prostate cancer cells (e.g., 22Rv1) are treated with the test compound or vehicle control for the desired time. Cells are then washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto a polyacrylamide gel. Proteins are separated by size via electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for AR-V7 (e.g., rabbit monoclonal anti-AR-V7) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: Following further washes, the protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal using a digital imaging system.

  • Analysis: The intensity of the bands is quantified using image analysis software, and protein levels are normalized to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression

This protocol is used to measure changes in the mRNA levels of genes regulated by AR and its splice variants.

Protocol:

  • RNA Extraction: Total RNA is extracted from treated and control prostate cancer cells using a commercial RNA isolation kit.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR Reaction: The qPCR reaction is set up in a 96- or 384-well plate containing the cDNA template, forward and reverse primers for the target gene (e.g., KLK3 [PSA], TMPRSS2) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix containing DNA polymerase and a fluorescent dye (e.g., SYBR Green or a TaqMan probe).

  • Thermal Cycling: The reaction is performed in a real-time PCR instrument, which amplifies the target DNA and monitors the fluorescence signal at each cycle.

  • Data Analysis: The cycle threshold (Ct) values are determined for each sample. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the target gene expression to the reference gene expression and comparing the treated samples to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are employed to investigate the binding of AR-V7 and associated co-activators like p300 to specific DNA regions (e.g., the promoters of target genes).

dot

start Start: Cross-linking cell_lysis Cell Lysis & Chromatin Shearing start->cell_lysis immunoprecipitation Immunoprecipitation (with specific antibody) cell_lysis->immunoprecipitation wash Wash to Remove Non-specific Binding immunoprecipitation->wash elution Elution of Chromatin wash->elution reverse_crosslink Reverse Cross-linking elution->reverse_crosslink dna_purification DNA Purification reverse_crosslink->dna_purification analysis Analysis (qPCR or Sequencing) dna_purification->analysis end End: Data Interpretation analysis->end

References

GNE-049: A Comparative Analysis of Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GNE-049 is a potent and selective small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, two closely related and critical transcriptional co-activators.[1][2][3] By targeting the CBP/p300 bromodomains, this compound effectively disrupts key oncogenic signaling pathways, demonstrating significant therapeutic potential in various cancer models. This guide provides a comparative overview of this compound's efficacy in different cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines, with a notable dependency on the underlying oncogenic drivers of each line. The most pronounced efficacy has been observed in androgen receptor (AR)-positive prostate cancer and estrogen receptor (ER)-positive breast cancer cells.

Quantitative Analysis of In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound in various cancer cell lines. These values represent the concentration of this compound required to inhibit a biological process by 50%.

Cell LineCancer TypeAssay TypeIC50/EC50 (nM)Key Findings
Prostate Cancer
LNCaPAdenocarcinoma, AR+Cell Viability~650 - 1900Significant inhibition of cell proliferation.[1]
VCaPAdenocarcinoma, AR+Cell Viability~650 - 1900Potent suppression of cell growth.[1]
22Rv1Adenocarcinoma, AR+, AR-V7+Cell Viability~650 - 1900Effective against models of castration-resistance.[1]
PC3Adenocarcinoma, AR-Cell ViabilityNo effectDemonstrates selectivity for AR-driven cancers.[1]
DU145Adenocarcinoma, AR-Cell ViabilityNo effectConfirms lack of efficacy in AR-negative prostate cancer.[1]
NCI-H660Neuroendocrine CarcinomaCell ViabilityNo effectHighlights specificity for certain cancer subtypes.[1]
Hematological Malignancy
MV-4-11Acute Myeloid LeukemiaMYC ExpressionEC50: 14Potent inhibition of the oncogene MYC.[4][5]
Breast Cancer
MCF-7Adenocarcinoma, ER+Cell Growth & Gene ExpressionNot explicitly quantifiedDownregulates ER and inhibits estrogen-induced gene expression.[6] Induces senescence.[2]
T-47DDuctal Carcinoma, ER+Cell Growth & Gene ExpressionNot explicitly quantifiedAttenuates estrogen-induced c-Myc and Cyclin D1 expression.[6]
BT-474Ductal Carcinoma, ER+Cell Growth & Gene ExpressionNot explicitly quantifiedPotently reduces ER protein levels.[6]

Mechanism of Action: Targeting the CBP/p300 Bromodomain

This compound functions by competitively binding to the bromodomains of CBP and p300, preventing their interaction with acetylated lysine residues on histones and other proteins.[7] This disruption has profound effects on gene transcription, particularly on genes regulated by transcription factors that rely on CBP/p300 as co-activators, such as the androgen receptor (AR) and estrogen receptor (ER).[6][8] In AR-positive prostate cancer, this compound inhibits the AR signaling axis, leading to the repression of AR target genes and subsequent inhibition of cell proliferation.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 to 120 hours) under standard cell culture conditions.[1]

  • Assay Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of this compound on their expression levels.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., AR, ER, c-Myc, Cyclin D1, or a loading control like β-actin) overnight at 4°C.[3][6]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[9]

RNA Sequencing (RNA-seq)

RNA-seq is used to analyze the global changes in gene expression following treatment with this compound.

  • RNA Isolation: Treat cells with this compound or a vehicle control. Isolate total RNA using a commercially available kit, including a DNase treatment step to remove genomic DNA.

  • Library Preparation: Construct RNA-seq libraries from the isolated RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment compared to the control.

    • Pathway Analysis: Perform gene set enrichment analysis (GSEA) to identify the biological pathways that are significantly affected by this compound treatment.[1][10]

Visualizations

This compound Signaling Pathway

GNE049_Signaling_Pathway cluster_nucleus Nucleus GNE049 This compound CBP_p300 CBP/p300 GNE049->CBP_p300 Inhibits Bromodomain Acetylated_Histones Acetylated Histones CBP_p300->Acetylated_Histones Acetylation AR Androgen Receptor (AR) AR->CBP_p300 Recruits ARE Androgen Response Element (ARE) AR->ARE Binds Transcription Target Gene Transcription Acetylated_Histones->Transcription Promotes Proliferation Cell Proliferation & Survival Transcription->Proliferation Drives

Caption: this compound inhibits CBP/p300, blocking AR-mediated gene transcription and cell proliferation.

Experimental Workflow for this compound Efficacy Assessment

GNE049_Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Efficacy Readouts start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (e.g., 72h) treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability western Western Blot (Protein Expression) incubation->western rnaseq RNA-Seq (Gene Expression) incubation->rnaseq analysis Data Analysis: IC50 Calculation, Pathway Enrichment viability->analysis western->analysis rnaseq->analysis end Conclusion: Determine Efficacy analysis->end

Caption: Workflow for assessing this compound's anti-cancer efficacy from cell treatment to data analysis.

References

Safety Operating Guide

Navigating the Disposal of GNE-049: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of GNE-049, a potent and selective CBP inhibitor, ensuring the protection of personnel and adherence to regulatory standards.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is imperative to handle this compound and its solutions with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound, especially when in powdered form or when preparing solutions, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure for this compound

The following procedure is based on established guidelines for hazardous chemical waste disposal in a laboratory setting.

  • Segregation of Waste:

    • Do not mix this compound waste with other incompatible chemical waste streams.

    • Solid this compound waste (e.g., contaminated weigh boats, pipette tips) should be collected separately from liquid waste.

    • Solutions of this compound, typically in DMSO, should be collected in a designated liquid waste container.

  • Waste Container Selection and Labeling:

    • Use only approved, leak-proof, and chemically compatible containers for waste collection. For DMSO solutions, a high-density polyethylene (HDPE) or glass container is appropriate.

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents (e.g., "this compound in DMSO"). Avoid using abbreviations or chemical formulas.

    • The date of waste accumulation should also be clearly marked on the label.

  • Collection of Liquid this compound Waste:

    • Carefully pour liquid waste containing this compound into the designated, labeled hazardous waste container.

    • Keep the waste container securely closed at all times, except when adding waste.

    • Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity to allow for expansion and prevent spills.

  • Collection of Solid this compound Waste:

    • Place all solid materials contaminated with this compound, such as gloves, absorbent pads, and disposable labware, into a designated solid hazardous waste container.

    • This container should also be clearly labeled as "Hazardous Waste" with a description of its contents.

  • Storage of Waste:

    • Store all this compound waste in a designated and properly marked "Satellite Accumulation Area" (SAA) within the laboratory.

    • The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.

    • Ensure that the storage area is secure and away from sources of ignition, as DMSO is a combustible liquid.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

    • Do not attempt to dispose of this compound waste down the sink or in the regular trash.[1][2][3] Improper disposal is a regulatory violation and can pose a significant risk to the environment and public health.

    • Follow all institutional procedures for waste pickup, including completing any required forms or online requests.

Quantitative Data Summary

For reference, the following table summarizes key properties of this compound and its common solvent, DMSO.

PropertyThis compoundDimethyl Sulfoxide (DMSO)
Molecular Weight 510.58 g/mol 78.13 g/mol
Appearance SolidColorless liquid
Solubility Soluble in DMSOMiscible with water and many organic solvents
Boiling Point Not available189 °C (372 °F)
Hazards Potential toxicity under investigationCombustible liquid; readily penetrates skin and may carry dissolved chemicals into the body[4]

Experimental Protocols Referenced

The disposal procedures outlined above are derived from standard laboratory safety protocols and hazardous waste management guidelines, such as those provided by environmental protection agencies and institutional EHS departments. These protocols are designed to handle a wide range of research chemicals where specific disposal data is not available.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

GNE049_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated is_liquid Is the waste liquid or solid? start->is_liquid collect_liquid Collect in a labeled, sealed liquid waste container (HDPE/glass). is_liquid->collect_liquid Liquid collect_solid Collect in a labeled, sealed solid waste container. is_liquid->collect_solid Solid store_waste Store waste container in a designated Satellite Accumulation Area (SAA). collect_liquid->store_waste collect_solid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling GNE-049

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of potent, investigational compounds like GNE-049 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

This compound is a highly potent and selective small-molecule inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, showing promise in preclinical cancer studies.[1] Due to its potency and observed adverse central nervous system effects in animal studies at high doses, stringent safety protocols are necessary to minimize exposure risks.[2]

Personal Protective Equipment (PPE) for Handling this compound

Given the potent nature of this compound and the absence of a specific Safety Data Sheet (SDS), a conservative approach to personal protective equipment is required. The following table summarizes the recommended PPE for various stages of handling.

Activity Required Personal Protective Equipment Material/Specification Notes
Weighing and Aliquoting (Solid Form) - Powered Air-Purifying Respirator (PAPR) with HEPA filters- Full-body disposable suit (e.g., Tyvek)- Double nitrile gloves- Chemical splash goggles- Disposable shoe coversA PAPR is recommended to prevent inhalation of fine particles.[3] Double gloving provides an extra layer of protection against contamination.
Solution Preparation and Dilution - Chemical fume hood- Lab coat- Nitrile gloves- Safety glasses with side shields or chemical splash gogglesAll work with solutions should be performed in a certified chemical fume hood to minimize inhalation of aerosols or vapors.
Cell Culture and In Vitro Assays - Biosafety cabinet (Class II)- Lab coat- Nitrile gloves- Safety glassesA biosafety cabinet will protect both the user and the cell cultures from contamination.
In Vivo Dosing and Animal Handling - Lab coat or disposable gown- Double nitrile gloves- Safety glasses- N95 respirator (if aerosolization is possible)Handling of animals dosed with this compound requires precautions to avoid exposure to the compound through excreta.
Waste Disposal - Lab coat- Nitrile gloves- Safety glasses or gogglesAppropriate PPE should be worn when handling waste containers.

Operational Workflow for Handling this compound

The following diagram outlines the standard operational workflow for the safe handling and disposal of this compound in a laboratory setting. Adherence to this workflow is critical for minimizing exposure and ensuring a safe research environment.

GNE049_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal weigh Weighing Solid this compound (in ventilated enclosure) dissolve Dissolution in Solvent (in fume hood) weigh->dissolve Transfer solid_waste Solid Waste (contaminated PPE, vials) weigh->solid_waste Contaminated materials invitro In Vitro Experiments (e.g., cell culture) dissolve->invitro Use in assays invivo In Vivo Experiments (animal dosing) dissolve->invivo Prepare dosing solution liquid_waste Liquid Waste (unused solutions, media) dissolve->liquid_waste Excess solution invitro->solid_waste Collect invitro->liquid_waste Collect invivo->solid_waste Collect sharps_waste Sharps Waste (needles, syringes) invivo->sharps_waste Collect hazardous_waste Hazardous Waste Collection solid_waste->hazardous_waste Segregate liquid_waste->hazardous_waste Segregate sharps_waste->hazardous_waste Segregate final_disposal Final Disposal hazardous_waste->final_disposal Dispose via certified vendor

This compound Handling and Disposal Workflow

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

  • Solid Waste: All disposable PPE (gloves, suits, shoe covers), contaminated vials, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound, contaminated cell culture media, and other liquid waste should be collected in a sealed, leak-proof hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Sharps Waste: Needles and syringes used for in vivo studies must be disposed of in a designated sharps container for hazardous chemical waste.

All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。